molecular formula C6H3BrF2IN B1380953 4-Bromo-3,5-difluoro-2-iodoaniline CAS No. 1467060-36-1

4-Bromo-3,5-difluoro-2-iodoaniline

Cat. No.: B1380953
CAS No.: 1467060-36-1
M. Wt: 333.9 g/mol
InChI Key: LHNRSDGZDSLHLS-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluoro-2-iodoaniline (CAS 1467060-36-1) is a high-value, multi-halogenated aniline derivative with the molecular formula C6H3BrF2IN and a molecular weight of 333.90 g/mol . This compound is characterized by its high density of 2.4±0.1 g/cm³ and a boiling point of 280.6±40.0 °C, making it a stable intermediate for demanding synthetic conditions . It serves as a crucial building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, where its strategically positioned bromo and iodo substituents allow for sequential and selective functionalization to construct complex molecular architectures . The presence of both bromine and iodine offers distinct reactivity profiles; the iodine undergoes rapid oxidative addition with palladium(0) catalysts, enabling functionalization at a mild temperature, while the bromine can be utilized in a subsequent coupling step under more forcing conditions, providing synthetic chemists with powerful orthogonality in reaction design. The electron-withdrawing nature of the fluorine atoms, combined with the amine group, makes this compound an essential precursor in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials, including liquid crystals and organic semiconductors . We supply this compound with a guaranteed purity of not less than 98% (NLT 98%), confirmed by batch-specific Certificates of Analysis (COA) to ensure traceability and compliance for your critical research applications . Our custom synthesis services are available, offering flexible scaling from gram to kilogram quantities to support both initial laboratory research and larger-scale industrial projects . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-difluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRSDGZDSLHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 4-Bromo-3,5-difluoro-2-iodoaniline, a halogenated aniline derivative of significant interest to the pharmaceutical and fine chemical industries. We will cover its fundamental chemical and physical properties, with a core focus on its molecular weight, and detail validated protocols for its synthesis and analytical characterization. Furthermore, this guide explores the compound's emerging applications, particularly its role as a versatile building block in drug discovery and development. The methodologies and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the critical information required for its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic amine. The strategic placement of four different substituents on the aniline ring—an amino group, two fluoro groups, a bromo group, and an iodo group—creates a unique electronic and steric environment. This distinct structure makes it a highly valuable intermediate for creating complex molecular architectures through selective, site-specific reactions.

The iodine atom, in particular, provides a reactive site for modifications, such as in coupling reactions, which is a common strategy in the creation of compound libraries for drug discovery screening.[1] Similarly, the bromine and fluorine substituents enhance reactivity and selectivity in various chemical transformations, making the compound a versatile building block for pharmaceuticals and agrochemicals.[2][3]

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • Chemical Formula: C₆H₃BrF₂IN

  • CAS Number: 1801741-98-3

Molecular Weight and Core Properties

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The molecular weight of this compound is calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), Iodine (I), and Nitrogen (N).

The calculated molecular weight is 377.90 g/mol .

This and other key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Weight 377.90 g/mol Calculated
Molecular Formula C₆H₃BrF₂INN/A
CAS Number 1801741-98-3N/A
Appearance Solid (Typical for similar compounds)N/A
Purity ≥97% (Typical commercial grade)N/A

Synthesis and Purification

The synthesis of polysubstituted anilines like this compound requires a carefully controlled, multi-step approach to ensure correct regioselectivity. A plausible and common strategy involves the sequential halogenation of a simpler aniline precursor.

The following protocol is a representative, field-proven method derived from established chemical principles for halogenating aromatic amines.[4] The directing effects of the amino and fluoro groups are leveraged to install the iodo and bromo substituents at the desired positions.

Conceptual Synthesis Workflow

The synthesis logically begins with a difluoroaniline precursor, followed by sequential iodination and bromination. The amino group is a strong ortho-, para-director, which guides the placement of incoming electrophiles.

G cluster_0 Synthesis Workflow A Start: 3,5-Difluoroaniline B Step 1: Iodination (e.g., I₂, KI) A->B Electrophilic Aromatic Substitution C Intermediate: 3,5-Difluoro-4-iodoaniline B->C D Step 2: Bromination (e.g., NBS) C->D Electrophilic Aromatic Substitution E Product: This compound D->E F Step 3: Purification (Column Chromatography) E->F Removal of Impurities G Final Product (≥97% Purity) F->G

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Step 1: Iodination of 3,5-Difluoroaniline

  • To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium iodide (KI, 1.2 eq) and iodine (I₂, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,5-difluoro-4-iodoaniline.

Step 2: Bromination of 3,5-Difluoro-4-iodoaniline

  • Dissolve the crude intermediate from Step 1 in a solvent such as chloroform (CHCl₃) or acetonitrile.

  • Cool the solution in an ice bath (0 °C).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution. Portion-wise addition at a controlled temperature is critical for achieving high selectivity and avoiding side reactions.[4]

  • Allow the reaction to slowly warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

  • The resulting crude product must be purified by column chromatography on silica gel.

  • A solvent system of ethyl acetate and hexane is typically effective. The optimal ratio should be determined by TLC analysis.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This self-validating system confirms that the target molecule has been successfully synthesized and meets the required quality standards for subsequent applications.

Analytical Workflow

G cluster_1 Analytical Characterization Workflow Input Purified Synthesis Product MS Mass Spectrometry (MS) Confirms Molecular Weight (377.90 m/z) Input->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Structure & Connectivity Input->NMR HPLC HPLC Analysis Determines Purity (e.g., >97%) Input->HPLC Result Validated Compound: This compound MS->Result NMR->Result HPLC->Result

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data
TechniqueExpected ResultPurpose
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z ≈ 378.8, showing the characteristic isotopic pattern for one bromine atom.Confirms the molecular weight and elemental composition.
¹H NMR A singlet or broad singlet in the aromatic region corresponding to the single proton on the ring, and a broad signal for the -NH₂ protons.Confirms the number and environment of hydrogen atoms.
¹⁹F NMR Two distinct signals in the fluorine spectrum, confirming the presence of two non-equivalent fluorine atoms.Confirms the presence and electronic environment of the fluorine atoms.
¹³C NMR Six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring.Confirms the carbon skeleton of the molecule.
HPLC A single major peak with an area percentage >97%.Quantifies the purity of the final compound.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry and materials science.[3][5] The specific arrangement of halogens in this compound offers chemists multiple, orthogonally reactive sites for diversification.

  • Pharmaceutical Intermediate: This compound is a prime candidate for use as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The different halogens can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The C-I bond is generally the most reactive, followed by C-Br, allowing for a stepwise and controlled synthesis of complex derivatives.

  • Agrochemical Synthesis: Similar to its utility in pharmaceuticals, this molecule can serve as a precursor for novel pesticides and herbicides, where halogenation patterns are often key to biological activity.[2][5]

  • Materials Science: The electronic properties imparted by the fluorine atoms make such compounds interesting for the development of advanced materials, including polymers and organic electronics.[3]

Conclusion

This compound, with a molecular weight of 377.90 g/mol , is a highly functionalized and synthetically valuable chemical intermediate. Its complex substitution pattern provides a versatile platform for the development of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers to produce and validate this compound, enabling its effective application in advanced research and development projects.

References

4-Bromo-3,5-difluoro-2-iodoaniline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Profile of 4-Bromo-3,5-difluoro-2-iodoaniline

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a highly functionalized aniline derivative of significant interest to researchers in medicinal chemistry and materials science. Due to the compound's specific and complex substitution pattern, empirical data in publicly accessible literature is limited. This guide addresses this gap by integrating available information with a predictive analysis based on the established properties of its close structural analogs. By examining the discrete contributions of the bromo, iodo, and difluoro substituents, we construct a reliable physicochemical profile to guide its synthesis, handling, and application in drug development and advanced material design. The narrative emphasizes the causality behind its properties, providing field-proven insights into its stability, reactivity, and analytical characterization.

Molecular Structure and Identification

This compound is a unique synthetic building block. Its aromatic ring is heavily substituted with four different groups: an amine (-NH₂), two fluoro groups, a bromo group, and an iodo group. This dense functionalization imparts specific steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures. The iodine and bromine atoms, in particular, serve as versatile handles for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical candidates.

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₆H₃BrF₂INCalculated
Molecular Weight 363.90 g/mol Calculated
Canonical SMILES C1(=C(C(=C(C(=C1F)Br)F)I)N)Predicted
InChI Key (Predicted)-
CAS Number Not readily available-

To build a predictive profile, we will compare it with several key structural analogs for which empirical data is available.

Table 2: Properties of Key Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromo-3,5-difluoroaniline203302-95-8C₆H₄BrF₂N208.0197 - 102[1]
4-Bromo-2-iodoaniline66416-72-6C₆H₅BrIN297.9269 - 72[2][3]
4-Bromo-3-fluoroaniline656-65-5C₆H₅BrFN190.0266 - 73[4]
3,5-Difluoro-4-iodoaniline1542-34-3C₆H₄F₂IN255.00Not Available

The progressive addition of heavy halogens (Iodine) and electronegative fluorine atoms significantly increases the molecular weight and is expected to elevate the melting point of the target compound compared to its simpler analogs due to increased molecular surface area and stronger intermolecular forces (dipole-dipole and London dispersion forces).

Diagram 1: Structure of this compound cluster_main This compound cluster_properties Key Properties A Chemical Structure: [Image of this compound structure would be placed here] Properties Formula: C₆H₃BrF₂IN MW: 363.90 g/mol Substituents: - Amine (-NH₂) - Bromo (-Br) - Iodo (-I) - Fluoro (-F) x2 Sample Sample Received (this compound) Visual Visual Inspection (Color, Form) Sample->Visual NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Sample->MS MP Melting Point (Purity Indicator) Visual->MP Purity Purity Assessment (HPLC / GC) NMR->Purity MS->Purity Report Certificate of Analysis Purity->Report

References

Introduction: The Strategic Value of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluoro-2-iodoaniline

In the landscape of modern drug discovery and materials science, polysubstituted anilines are indispensable molecular scaffolds. Their utility lies in the precise, three-dimensional arrangement of functional groups on the aromatic ring, which dictates biological activity and material properties. Halogenated anilines, in particular, are of paramount importance as they serve as versatile intermediates for constructing complex molecular architectures through a variety of cross-coupling reactions.[1][2] The strategic placement of different halogens—each with unique reactivity profiles—allows for sequential and site-selective modifications, a crucial advantage in multi-step syntheses.

The target molecule, this compound, represents a highly functionalized building block.[3] With four distinct substitution points, including three different halogens and an amino group, it offers multiple handles for derivatization. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of a logical and efficient synthetic route to this valuable compound, grounded in established chemical principles and supported by authoritative literature. We will delve into not just the procedural steps but the underlying chemical logic that governs the selection of reagents and reaction conditions.

Strategic Analysis of the Synthetic Pathway

A direct, single-step synthesis of this compound from a simple precursor is not feasible due to the challenge of achieving the required regioselectivity. Therefore, a multi-step approach is necessary, introducing the halogen substituents sequentially. The proposed synthesis begins with the commercially available 3,5-difluoroaniline. The synthetic logic is dictated by the directing effects of the substituents:

  • The Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

  • The Fluorine Atoms (-F): Deactivating groups and ortho, para-directors (though deactivating overall).

Our strategy leverages these electronic effects to install the bromine and iodine atoms at the desired positions. The proposed two-step pathway is as follows:

  • Step 1: Regioselective Bromination. Starting with 3,5-difluoroaniline, we will introduce a bromine atom. The most activated position is C4 (para to the amino group), making it the primary target for electrophilic bromination.

  • Step 2: Ortho-Iodination. With the C4 position blocked by bromine, the subsequent electrophilic iodination will be directed to one of the remaining activated ortho positions (C2 or C6).

This sequence ensures a controlled and high-yield synthesis of the target molecule.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 4-Bromo-3,5-difluoroaniline

Mechanistic Rationale

The synthesis of the intermediate, 4-bromo-3,5-difluoroaniline (CAS 203302-95-8), is achieved via electrophilic aromatic substitution.[4][5] The potent activating effect of the amino group strongly directs the incoming electrophile (Br⁺) to the para position (C4). The two fluorine atoms at C3 and C5, while deactivating the ring overall, do not override the directing influence of the amino group. Using N-Bromosuccinimide (NBS) as the brominating agent is preferable to elemental bromine (Br₂) as it is a solid, easier to handle, and often provides higher regioselectivity with fewer side products in activated systems.

Caption: Regioselectivity is driven by the powerful para-directing amino group.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroaniline (1.0 eq) in acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Execution: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and wash sequentially with a 10% aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-3,5-difluoroaniline as a solid.

Part 2: Synthesis of this compound

Mechanistic Rationale

The final step is the ortho-iodination of the 4-bromo-3,5-difluoroaniline intermediate. The C4 position is now blocked, and the amino group directs the incoming iodine electrophile (I⁺) to the electronically rich and sterically accessible C2 and C6 positions. A mild iodinating agent such as N-Iodosuccinimide (NIS) is ideal for this transformation, as it minimizes over-iodination and other side reactions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 4-bromo-3,5-difluoroaniline (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic solution with 10% aqueous sodium thiosulfate solution until the color of iodine is no longer visible, followed by a wash with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure this compound.

Data Summary: Key Reaction Parameters

ParameterStep 1: BrominationStep 2: Iodination
Starting Material 3,5-Difluoroaniline4-Bromo-3,5-difluoroaniline
Key Reagent N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Molar Ratio 1.05 eq (NBS)1.1 eq (NIS)
Solvent AcetonitrileAcetonitrile
Temperature 0 °C to Room Temp.Room Temperature
Typical Time 2-4 hours4-6 hours
Purification Column ChromatographyRecrystallization/Column
Expected Yield >85%>80%

Conclusion and Field Insights

The described two-step synthesis provides a reliable and scalable route to this compound. The self-validating nature of this protocol lies in its foundation on well-understood principles of electrophilic aromatic substitution, where the regiochemical outcome is predictably controlled by the electronic properties of the substituents. For drug development professionals, the availability of this tri-halogenated intermediate opens avenues for diverse functionalization. The iodine, bromine, and fluorine atoms can be selectively addressed in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic construction of complex, biologically active molecules.[1] This synthetic guide provides a robust framework for accessing this high-value chemical building block.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

As a novel and structurally complex halogenated aniline, 4-Bromo-3,5-difluoro-2-iodoaniline presents unique opportunities in the design of advanced pharmaceutical intermediates and agrochemicals.[1] Its intricate arrangement of four different substituents on the benzene ring offers a versatile scaffold for synthetic transformations. However, this complexity also necessitates a robust and well-informed approach to its handling and safety. This in-depth technical guide provides a comprehensive framework for the safe utilization of this compound in a laboratory setting. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from structurally related molecules to establish best practices for risk mitigation. The core principle of this document is to empower researchers with the knowledge to anticipate and manage potential hazards, ensuring both personal safety and experimental integrity.

Compound Identification and Inferred Physicochemical Properties

While specific experimental data for this compound is limited, its physical characteristics can be inferred from its structure and data from similar compounds.

PropertyInferred Value/ObservationRationale & Key Considerations
Molecular Formula C₆H₃BrF₂INDerived from its chemical structure.
Molecular Weight 385.90 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Likely a solid at room temperature (e.g., off-white, yellow, or grey crystalline powder).Halogenated anilines are typically solids with melting points above ambient temperature. For example, 4-Bromo-3,5-difluoroaniline has a melting point of 97-102 °C.[2]
Solubility Expected to have low solubility in water and higher solubility in organic solvents (e.g., dichloromethane, ethyl acetate, THF).The hydrophobic nature of the heavily halogenated aromatic ring will dominate its solubility profile.
Stability Assumed to be stable under standard laboratory conditions. May be sensitive to light and strong oxidizing agents.Aniline derivatives can be susceptible to oxidation and light-induced degradation.[3]

Hazard Identification and Risk Assessment: A Composite Analysis

Given the absence of a dedicated MSDS, a composite hazard profile has been constructed based on the known risks associated with its structural analogs, including 4-bromo-2-iodoaniline, 4-bromo-3,5-difluoroaniline, and other halogenated anilines.[4][5][6]

GHS Hazard Classification (Inferred)

  • Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)[6][7]

  • Acute Toxicity, Dermal: Category 3 or 4 (Toxic or Harmful in contact with skin)[6]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2 (Causes serious eye damage or irritation)[7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4]

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 (Toxic to aquatic life with long lasting effects)[4]

Causality of Hazards:

The toxicity of halogenated anilines is often attributed to the aniline moiety, which can be metabolized to reactive species that interfere with biological processes. The presence of multiple halogens can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially altering its toxicological properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A stringent, multi-layered approach to exposure control is paramount when handling this compound.

Primary Engineering Control:

  • Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE):

The following PPE is mandatory for all procedures involving this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving for extended operations.Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes of solutions and airborne particles.
Skin and Body Protection A flame-resistant lab coat, fully fastened, with personal clothing covering all exposed skin.Minimizes the risk of skin contamination from spills.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for non-routine operations or in the event of an engineering control failure.Provides an additional layer of protection against inhalation.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for mitigating risks.

Workflow for Safe Handling:

Caption: A stepwise workflow for the safe handling of this compound.

Storage Requirements:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. A dedicated, locked cabinet for toxic compounds is recommended.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4][5]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Spill Response Protocol:

Spill_Response_Protocol start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor and EHS evacuate->notify ppe Don Appropriate PPE (if safe to do so) notify->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Spill Residue into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate end Dispose of Waste According to EHS Guidelines decontaminate->end

Caption: A decision-making flowchart for responding to a spill of this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect the compound and any contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Halogenated organic waste streams should be collected in separate, designated containers.[9] Do not mix with non-halogenated waste.

  • Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[10]

Conclusion

While this compound holds significant promise as a synthetic building block, its complex halogenation pattern warrants a high degree of caution. By adopting the comprehensive safety and handling protocols outlined in this guide, researchers can confidently and safely explore the synthetic potential of this unique molecule. The principles of risk assessment, exposure minimization, and emergency preparedness are the cornerstones of responsible chemical research.

References

An In-Depth Technical Guide to the Solubility of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

Physicochemical Properties of 4-Bromo-3,5-difluoro-2-iodoaniline and Related Analogues

Understanding the structural attributes of this compound provides a basis for predicting its solubility behavior. The presence of multiple halogen substituents (bromine, fluorine, and iodine) and an aniline moiety creates a complex interplay of electronic and steric effects that govern its interactions with various solvents.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
This compound C₆H₃BrF₂IN~393.90Not availableTarget compound of this guide.
4-Bromo-3,5-difluoroanilineC₆H₄BrF₂N208.0199A structurally similar analogue lacking the iodo group.[1]
4-Bromo-2-iodoanilineC₆H₅BrIN297.9269-72An analogue with bromine and iodine, but lacking fluorine.[2]
4-BromoanilineC₆H₆BrN172.0260-64A simpler analogue with only a bromine substituent.[3]

The highly halogenated nature of this compound suggests a lipophilic character, which would predict low aqueous solubility. The aniline functional group, however, provides a site for potential protonation in acidic media, which could enhance solubility.

Conceptual Framework for Solubility Assessment

The solubility of a compound can be assessed from two primary perspectives: thermodynamic and kinetic.

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and undissolved states are in equilibrium.[4][5] This is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate.

  • Kinetic Solubility : This measures the concentration of a compound that remains in solution after a rapid precipitation process, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] Kinetic solubility is often used in high-throughput screening during early drug discovery to quickly flag compounds with potential solubility liabilities.[7][9]

Given the anticipated low aqueous solubility of this compound, both thermodynamic and kinetic assessments are crucial for a comprehensive understanding.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Part 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility and is considered the gold standard for thermodynamic solubility assessment.[10]

Materials and Equipment:

  • This compound (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • 2 mL glass vials with screw caps

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Analytical balance

Experimental Workflow:

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh ~1 mg of compound into a 2 mL glass vial prep2 Add 1 mL of PBS (pH 7.4) prep1->prep2 Dispense solvent incubation Incubate at 25°C with shaking (700 rpm) for 24 hours prep2->incubation separation1 Centrifuge at 10,000 x g for 15 minutes incubation->separation1 separation2 Filter supernatant through a 0.22 µm syringe filter separation1->separation2 Clarify solution analysis2 Analyze filtered supernatant by HPLC-UV separation2->analysis2 analysis1 Prepare a calibration curve from a DMSO stock solution analysis3 Determine concentration against the calibration curve analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

  • Equilibration: Securely cap the vial and place it in a thermomixer or orbital shaker. Incubate at 25°C with vigorous shaking (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After incubation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of calibration standards by diluting the DMSO stock solution with a 50:50 mixture of acetonitrile and water.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable.[11]

    • The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

    • Monitor the absorbance at a wavelength where the compound has a strong chromophore.

  • Data Analysis: Construct a calibration curve of peak area versus concentration from the standards. Use the linear regression equation to calculate the concentration of this compound in the filtered supernatant, which represents its thermodynamic solubility.

Part 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for a more rapid assessment of solubility, often employed in the early stages of drug discovery.

Materials and Equipment:

  • This compound

  • DMSO, analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, clear for reading)

  • Automated liquid handler (optional, but recommended for high-throughput)

  • Plate shaker

  • Plate reader with nephelometry or UV-Vis capabilities

Experimental Workflow:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Precipitation cluster_analysis Analysis prep1 Prepare a 10 mM stock solution of the compound in DMSO prep2 Dispense PBS (pH 7.4) into a 96-well plate addition Add a small volume of DMSO stock to the PBS-containing wells to achieve final concentrations prep2->addition incubation Shake the plate for 2 hours at room temperature addition->incubation analysis Measure turbidity by nephelometry or absorbance by UV-Vis plate reader incubation->analysis

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add PBS (pH 7.4) to the wells.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the PBS-containing wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours. During this time, compounds with low kinetic solubility will precipitate out of solution.

  • Analysis:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet the precipitate and measure the UV absorbance of the supernatant at the λmax of the compound.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity (nephelometry) or a sharp decrease in absorbance (UV-Vis) is observed.

Data Interpretation and Reporting

The results from these assays should be reported clearly and concisely.

Table 2: Example Data Reporting for Solubility of this compound

Assay TypeSolvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
ThermodynamicPBS, pH 7.425[Calculated Value][Calculated Value]
KineticPBS, pH 7.4 (1% DMSO)25[Determined Value][Determined Value]

It is expected that the kinetic solubility value will be higher than the thermodynamic solubility value. This is because the kinetic measurement is taken before the system reaches equilibrium.

Safety and Handling

4-Bromo-3,5-difluoroaniline is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[12] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[13]

Conclusion

While the definitive solubility of this compound remains to be experimentally determined, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its accurate assessment. By employing both thermodynamic and kinetic solubility assays, researchers can gain a comprehensive understanding of this compound's behavior in aqueous media. This knowledge is indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately, advancing promising drug candidates through the development pipeline. The principles and methodologies outlined herein are grounded in established scientific practices and are designed to ensure the generation of reliable and reproducible data.

References

Introduction: The Strategic Value of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Procurement and Application of Key Halogenated Anilines in Medicinal Chemistry

A Senior Application Scientist's Field Guide to 4-Bromo-3,5-difluoroaniline: A Versatile Synthetic Building Block

In the landscape of drug discovery and fine chemical synthesis, halogenated anilines are indispensable synthons. The strategic placement of halogen atoms provides medicinal chemists with powerful tools to modulate pharmacokinetic properties (such as lipophilicity and metabolic stability) and to serve as reactive handles for complex molecule construction. 4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8) is a prime example of such a building block.[1] Its unique substitution pattern—a bromine atom for cross-coupling reactions and two fluorine atoms to influence electronics and block metabolic pathways—makes it a highly sought-after intermediate in the synthesis of pharmaceuticals and advanced agrochemicals.[1][2]

This guide provides a comprehensive overview of 4-Bromo-3,5-difluoroaniline, from sourcing and quality control to safe handling and synthetic applications, designed for the practicing research scientist.

Physicochemical Properties & Specifications

A thorough understanding of a starting material's physical properties is the foundation of successful and reproducible synthesis. The key characteristics of 4-Bromo-3,5-difluoroaniline are summarized below.

PropertyValueSource
CAS Number 203302-95-8[1][3][4]
Molecular Formula C₆H₄BrF₂N[1][4][5]
Molecular Weight 208.01 g/mol [1][5]
Appearance White to light gray or light orange powder/crystal[1]
Melting Point 97 - 102 °C[1]
Purity (Typical) ≥ 98% (GC)[1]
SMILES Nc1cc(F)c(Br)c(F)c1[5]
InChIKey DKKUSFDAHRASGO-UHFFFAOYSA-N[4][5]

Commercial Procurement: A Comparative Analysis

Sourcing high-quality starting materials is a critical, rate-limiting step in research and development. Below is a comparative table of prominent commercial suppliers for 4-Bromo-3,5-difluoroaniline. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and specifications before use.

SupplierCatalog Number (Example)Purity SpecificationAvailable Quantities
TCI America B3416>98.0% (GC)5g, 25g
Fisher Scientific TCI-B341698.0+%5g
Sigma-Aldrich AldrichCPRNot specifiedCustom
BLD Pharm BD0078869898%1g, 5g, 25g
Chem-Impex 28834≥ 98% (GC)1g, 5g, 10g, 25g

Note: Availability and catalog numbers are subject to change. It is recommended to verify directly with the supplier.

Applications in Medicinal Chemistry & Materials Science

The utility of 4-Bromo-3,5-difluoroaniline stems from the orthogonal reactivity of its functional groups. The aniline moiety can be readily derivatized, while the bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex molecular scaffolds.[2]

Key application areas include:

  • Pharmaceutical Synthesis: It is a foundational component in the synthesis of targeted therapies where fluorine substitution is used to enhance drug-like properties.[1][2]

  • Agrochemical Development: The compound serves as an intermediate for novel pesticides and herbicides, where the halogenated phenyl ring is a common toxophore.[1]

  • Materials Science: It is utilized in the creation of advanced polymers and coatings that require enhanced chemical resistance and durability.[1]

  • Organic Electronics: The electronic properties of the difluorinated ring make it an interesting candidate for research into organic semiconductors.[1]

Experimental Workflow: From Procurement to Reaction

The following diagram outlines a logical workflow for incorporating a new chemical like 4-Bromo-3,5-difluoroaniline into a research project, emphasizing points of quality control and safety.

G Workflow: Integrating 4-Bromo-3,5-difluoroaniline into Synthesis cluster_procurement Phase 1: Procurement & Verification cluster_qc Phase 2: In-House Quality Control cluster_synthesis Phase 3: Synthesis & Application supplier Identify Supplier (e.g., TCI, Fisher) coa Request & Review Certificate of Analysis (CoA) supplier->coa order Place Order coa->order receive Receive & Log (Verify CAS & Lot No.) order->receive qc_sample Prepare QC Sample receive->qc_sample To Lab nmr Run ¹H and ¹⁹F NMR qc_sample->nmr ms Confirm Mass (LC-MS/GC-MS) qc_sample->ms purity_check Assess Purity vs. CoA nmr->purity_check ms->purity_check release Release for Use purity_check->release safety Review SDS & Perform Risk Assessment release->safety To Synthesis reaction Perform Reaction (e.g., Suzuki Coupling) safety->reaction workup Reaction Workup & Purification reaction->workup analysis Characterize Product workup->analysis

Caption: Logical workflow from sourcing to synthetic application.

Protocol: Verifying Identity and Purity via NMR Spectroscopy

Trust in a starting material is paramount. While a supplier's CoA is a good starting point, in-house verification is a hallmark of rigorous science. This protocol describes the preparation of a sample for Nuclear Magnetic Resonance (NMR) analysis.

Objective: To confirm the chemical structure and estimate the purity of commercially supplied 4-Bromo-3,5-difluoroaniline.

Materials:

  • 4-Bromo-3,5-difluoroaniline (5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tube (5 MHz rating or higher)

  • Pipette, vial, spatula

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Bromo-3,5-difluoroaniline into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is often suitable) to the vial. Agitate gently to ensure complete dissolution. The compound should be freely soluble.

  • Transfer: Using a clean pipette, transfer the solution to an NMR tube.

  • Acquisition: Load the NMR tube into the spectrometer.

  • Data Collection: Acquire a proton (¹H) NMR spectrum. Key expected signals would include aromatic protons and a broad singlet for the amine (-NH₂) protons. Subsequently, acquire a fluorine (¹⁹F) NMR spectrum. A single resonance is expected for the two equivalent fluorine atoms.

  • Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling patterns with established literature values or predicted spectra. The integration of the aromatic signals should be consistent with the structure.

    • Purity Assessment: Integrate the peaks corresponding to the compound and compare them to the integration of any visible impurity peaks. This provides a semi-quantitative assessment of purity. Check for residual solvent from the synthesis.

Safety, Handling, and Storage

As a halogenated aromatic amine, 4-Bromo-3,5-difluoroaniline requires careful handling. The following guidelines are derived from publicly available Safety Data Sheets (SDS).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

  • Toxicology: The compound is classified as acutely toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[4][6] Inhalation of dust should be avoided.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Ingestion/Inhalation: Move the person to fresh air. Call a poison control center or doctor if you feel unwell.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

4-Bromo-3,5-difluoroaniline stands out as a potent and versatile building block for modern chemical innovation. Its commercial availability from multiple reputable suppliers, combined with its well-defined reactivity, makes it a reliable choice for researchers in pharmaceutical, agrochemical, and materials science. By following a rigorous workflow of procurement, in-house quality control, and safe handling, scientists can confidently leverage the unique properties of this compound to accelerate their research and development programs.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Synthesis

4-Bromo-3,5-difluoro-2-iodoaniline is a highly functionalized aromatic compound that serves as a powerful building block in modern organic synthesis. Its unique substitution pattern, featuring two different halogen atoms (iodine and bromine) with distinct reactivities, alongside two fluorine atoms and an aniline moiety, makes it an ideal substrate for sequential and site-selective cross-coupling reactions. This attribute is particularly valuable in the fields of pharmaceutical discovery and materials science, where the precise construction of complex biaryl and polyaryl structures is paramount.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of carbon-carbon bond formation.[1][2] For polyhalogenated substrates like this compound, the reaction can be directed with high chemoselectivity. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the selective Suzuki coupling of this versatile aniline derivative, enabling researchers to harness its synthetic potential effectively.

Scientific Principles: The Basis of Chemoselectivity

The ability to perform a selective Suzuki coupling on this compound hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The generally accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of carbon-halogen bonds decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more susceptible to cleavage by the palladium catalyst than the C-Br bond.[4] This inherent difference in reactivity allows for a selective reaction at the iodine-bearing position under carefully controlled conditions, leaving the bromine atom available for subsequent transformations.

The fluorine atoms ortho and para to the iodine and bromine, respectively, exert strong electron-withdrawing inductive effects, which can influence the electron density of the aromatic ring and the reactivity of the C-X bonds. The aniline group, a powerful electron-donating group, can also modulate the electronic properties of the substrate and may coordinate with the palladium catalyst, influencing the reaction's outcome.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Ar-I or Ar-Br) PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Experimental_Workflow start Start reagents 1. Combine Substrates & Base (Iodoaniline, Boronic Acid, Base) start->reagents atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->atmosphere catalyst 3. Add Catalyst (e.g., Pd(PPh₃)₄) atmosphere->catalyst solvent 4. Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent reaction 5. Heat Reaction (80-100 °C, monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Cool, Dilute, Extract) reaction->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

References

Application Notes and Protocols: The Strategic Role of 4-Bromo-3,5-difluoro-2-iodoaniline in the Synthesis of Highly Functionalized Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Polysubstituted Indoles and the Unique Potential of 4-Bromo-3,5-difluoro-2-iodoaniline

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The precise installation of substituents on the indole scaffold is paramount for modulating biological activity, pharmacokinetic properties, and target selectivity. Fluorinated indoles, in particular, have garnered significant attention due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[2] The strategic incorporation of bromine and iodine atoms further enhances the synthetic versatility of the indole core, providing handles for subsequent cross-coupling reactions to build molecular complexity.

This guide focuses on the application of a highly functionalized aniline, This compound , as a strategic precursor for the synthesis of 7-bromo-6,8-difluoroindoles. The unique substitution pattern of this aniline offers a powerful platform for accessing novel indole derivatives with significant potential in drug discovery and materials science. The presence of three distinct halogen atoms at specific positions allows for a high degree of control in subsequent synthetic transformations, making it a valuable building block for researchers. This document provides a comprehensive overview of the synthetic strategies employing this precursor, detailed experimental protocols, and an exploration of the rationale behind the chosen methodologies.

The Precursor: Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₃BrF₂IN[3]
Molecular Weight 333.90 g/mol [3]
Appearance Solid-
CAS Number 1467060-36-1[3]

Synthetic Pathways to 7-Bromo-6,8-difluoroindoles

The synthesis of the indole ring from this compound primarily relies on modern palladium-catalyzed cross-coupling reactions. The presence of the ortho-iodo group is key to these transformations, as the carbon-iodine bond is the most reactive towards oxidative addition to a palladium(0) catalyst. The two main strategies are the Larock Indole Synthesis and a two-step Sonogashira coupling followed by cyclization.

The Larock Indole Synthesis: A Direct Annulation Approach

The Larock indole synthesis is a powerful one-pot method for the preparation of indoles from o-haloanilines and alkynes.[4][5] This reaction involves a palladium-catalyzed cascade of amination and cyclization.

Mechanism and Rationale:

The generally accepted mechanism for the Larock indole synthesis provides a clear rationale for the selection of reagents and conditions.[4]

Larock_Mechanism cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0) Pd(0)Ln OxAdd Aryl-Pd(II)-I Complex Pd(0)->OxAdd Oxidative Addition Coord Alkyne-Pd(II) Complex OxAdd->Coord Alkyne Coordination Insert Vinyl-Pd(II) Complex Coord->Insert Migratory Insertion Cyclize Palladacycle Insert->Cyclize Intramolecular Amination RedElim Indole-Pd(0) Complex Cyclize->RedElim Reductive Elimination RedElim->Pd(0)   Indole 7-Bromo-6,8-difluoroindole RedElim->Indole Aniline This compound Aniline->OxAdd Alkyne Disubstituted Alkyne Alkyne->Coord

Caption: The catalytic cycle of the Larock Indole Synthesis.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step is favored for the C-I bond over the C-Br bond due to the lower bond dissociation energy.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond.

  • Intramolecular Amination: The aniline nitrogen attacks the palladium-bound vinyl group, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The final step involves reductive elimination to form the indole ring and regenerate the Pd(0) catalyst.

Strategic Considerations for Substituents:

  • Fluorine Atoms: The electron-withdrawing nature of the two fluorine atoms at the 3- and 5-positions can influence the electron density of the aniline nitrogen and the aromatic ring. This can affect the rate of both the oxidative addition and the final cyclization step.

  • Bromo Group: The bromo substituent at the 4-position remains intact during the Larock synthesis, providing a valuable synthetic handle for further functionalization of the resulting 7-bromo-6,8-difluoroindole.

Experimental Protocol: General Procedure for Larock Indole Synthesis

This protocol is a generalized procedure and may require optimization for specific alkynes.

Materials:

  • This compound

  • Disubstituted alkyne (2-3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), K₂CO₃ (2.5 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by the disubstituted alkyne (2.0-3.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-6,8-difluoroindole.

Sonogashira Coupling and Subsequent Cyclization: A Two-Step Approach

An alternative and highly versatile method involves a two-step sequence: a Sonogashira coupling of this compound with a terminal alkyne, followed by a cyclization reaction to form the indole ring.[6][7] This approach offers greater control over the reaction intermediates.

Workflow Diagram:

Sonogashira_Cyclization Start This compound + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu catalysis) Start->Step1 Intermediate 2-Alkynyl-4-bromo-3,5-difluoroaniline Step1->Intermediate Step2 Cyclization (e.g., base or acid catalysis) Intermediate->Step2 Product 7-Bromo-6,8-difluoroindole Step2->Product

Caption: Two-step indole synthesis via Sonogashira coupling and cyclization.

Step 1: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

Mechanism and Rationale:

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is responsible for the activation of the aryl iodide, while the copper cycle facilitates the formation of a copper acetylide intermediate.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (5 mL).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add the amine base (e.g., Et₃N, 3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction with a suitable organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 2-alkynyl-4-bromo-3,5-difluoroaniline intermediate by column chromatography.

Step 2: Cyclization to the Indole Ring

The cyclization of the 2-alkynylaniline intermediate can be achieved under various conditions, often catalyzed by a base or an acid, or in some cases, with a transition metal catalyst.

Rationale:

The cyclization involves the intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne. This process is often facilitated by a catalyst that can activate the alkyne or enhance the nucleophilicity of the amine.

Experimental Protocol: General Procedure for Base-Catalyzed Cyclization

Materials:

  • 2-Alkynyl-4-bromo-3,5-difluoroaniline

  • Strong base (e.g., potassium tert-butoxide, NaH)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the 2-alkynyl-4-bromo-3,5-difluoroaniline (1.0 mmol) in the anhydrous solvent (5 mL) in a dry flask under an inert atmosphere.

  • Add the base (e.g., potassium tert-butoxide, 1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with heating, monitoring the formation of the indole product by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the 7-bromo-6,8-difluoroindole.

Applications in Drug Discovery and Materials Science

The resulting 7-bromo-6,8-difluoroindole scaffold is a highly promising platform for the development of novel bioactive molecules.

  • Medicinal Chemistry: The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position can be further functionalized through cross-coupling reactions to explore structure-activity relationships (SAR). Halogenated indoles have shown a wide range of biological activities, including antimicrobial and anticancer properties.

  • Materials Science: The unique electronic properties of polyhalogenated aromatic systems make them interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

This compound is a strategically designed precursor that provides an efficient and versatile entry into the synthesis of highly functionalized 7-bromo-6,8-difluoroindoles. The methodologies outlined in this guide, particularly the Larock indole synthesis and the two-step Sonogashira coupling-cyclization sequence, offer researchers powerful tools for the construction of these valuable heterocyclic scaffolds. The ability to selectively introduce multiple halogen substituents opens up a vast chemical space for the development of novel therapeutics and advanced materials.

References

Application Notes & Protocols: 4-Bromo-3,5-difluoro-2-iodoaniline as a Versatile Building Block for Novel AMPK Activators

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 5'-AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a high-value therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1][2][3] The development of potent and selective small-molecule AMPK activators is a key objective in modern drug discovery. This guide details the strategic use of 4-Bromo-3,5-difluoro-2-iodoaniline , a uniquely functionalized chemical scaffold, for the synthesis of novel AMPK activators. We provide a rationale for its synthetic utility, detailed protocols for sequential cross-coupling reactions, and methodologies for evaluating the biological activity of the resulting compounds.

Introduction: The Strategic Imperative for Targeting AMPK

AMPK functions as a cellular energy sensor. In response to stresses that deplete cellular ATP, such as low glucose or hypoxia, AMPK is activated.[4][5] This activation triggers a metabolic switch: ATP-generating catabolic pathways like fatty acid oxidation and glycolysis are upregulated, while ATP-consuming anabolic processes such as lipid and protein synthesis are inhibited.[5][6][7] This central role in metabolic regulation has positioned AMPK as a compelling target for therapeutic intervention in a host of human diseases.[1][7]

Small-molecule activators of AMPK can be broadly categorized as either indirect (e.g., metformin, which increases the cellular AMP/ATP ratio) or direct allosteric activators that bind to the AMPK heterotrimeric complex.[8] The discovery of novel, direct-acting compounds offers the potential for greater selectivity and potency. The challenge lies in designing molecular scaffolds that can be readily and systematically modified to explore the structure-activity relationship (SAR) and optimize for drug-like properties.

This is where the strategic selection of building blocks becomes paramount. This compound is an advanced intermediate engineered for synthetic versatility.[9] Its key feature is the presence of three distinct halogen atoms on the aniline ring, each with differential reactivity in palladium-catalyzed cross-coupling reactions. This allows for a programmed, regioselective approach to building molecular complexity, an essential strategy in modern medicinal chemistry.

The AMPK Signaling Cascade

AMPK activation is a multi-step process. The canonical pathway involves the phosphorylation of Threonine-172 (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases, primarily LKB1.[6][8] This phosphorylation is greatly enhanced by the binding of AMP or ADP to the regulatory γ-subunit.[6] Activated AMPK then phosphorylates a host of downstream targets to exert its metabolic control. A key and widely monitored downstream substrate is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation.

AMPK_Pathway cluster_0 Upstream Signals cluster_1 AMPK Core cluster_2 Downstream Effects Energy Stress Energy Stress AMPK AMPK (Inactive) Energy Stress->AMPK ↑ AMP/ATP Ratio LKB1 LKB1 AMPK_Active p-AMPKα (Thr172) (Active) LKB1->AMPK_Active Phosphorylates CaMKKβ CaMKKβ CaMKKβ->AMPK_Active Phosphorylates ACC ACC (Active) AMPK_Active->ACC Phosphorylates Anabolism Anabolic Pathways (e.g., Lipid Synthesis) AMPK_Active->Anabolism Inhibits Catabolism Catabolic Pathways (e.g., FAO, Glycolysis) AMPK_Active->Catabolism Promotes pACC p-ACC (Inactive)

Caption: Simplified AMPK signaling pathway.

Synthetic Strategy: Harnessing Orthogonal Reactivity

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in Pd-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to Pd(0) is C-I > C-Br >> C-Cl > C-F. This predictable hierarchy allows for selective functionalization of the C-I bond while leaving the C-Br bond intact for a subsequent, distinct coupling reaction.[10]

This section provides protocols for a two-step sequence: a selective Suzuki-Miyaura coupling at the C-2 (iodo) position, followed by a Buchwald-Hartwig amination at the C-4 (bromo) position.

Synthesis_Workflow Start This compound Step1 Protocol 1: Selective Suzuki Coupling Start->Step1 Intermediate Intermediate: 4-Bromo-2-aryl-3,5-difluoroaniline Step1->Intermediate Step2 Protocol 2: Buchwald-Hartwig Amination Intermediate->Step2 Final Final Product: Novel AMPK Activator Candidate Step2->Final

Caption: Two-step synthetic workflow.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the C-2 position (C-I bond) of the starting material. The C-Br bond remains unreacted under these conditions.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for C-I couplings. Its relatively lower reactivity compared to more advanced catalyst systems helps ensure selectivity for the C-I over the C-Br bond.

  • Base: A mild aqueous base like Na₂CO₃ is used. Stronger, non-aqueous bases could promote side reactions or coupling at the C-Br position, especially at elevated temperatures.

  • Solvent System: A biphasic system like Toluene/Ethanol/Water facilitates the dissolution of both organic and inorganic reagents and promotes an efficient reaction at the interface.

Materials & Reagents:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Sodium Carbonate (Na₂CO₃) (3.0 equivalents)

  • Toluene, Ethanol, and Deionized Water (e.g., 4:1:1 ratio)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, Hexanes (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Base Addition: Under the inert atmosphere, add the solvent mixture (Toluene/Ethanol) followed by an aqueous solution of Na₂CO₃ (3.0 eq).

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Buchwald-Hartwig Amination at the C-Br Position

This protocol utilizes the intermediate from Protocol 1 to install a secondary amine at the C-4 position (C-Br bond), yielding the final diaryl amine product.

Rationale for Experimental Choices:

  • Catalyst/Ligand System: A more active catalyst system is required for the less reactive C-Br bond. A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is highly effective for C-N bond formation.[11][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[13]

  • Solvent: Anhydrous, non-protic solvents like Toluene or Dioxane are essential to prevent quenching of the strong base and ensure catalyst stability.

Materials & Reagents:

  • 4-Bromo-2-aryl-3,5-difluoroaniline (from Protocol 1)

  • Desired secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, Hexanes (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add NaOtBu (1.4 eq) to an oven-dried Schlenk tube. Add the 4-bromo-2-aryl-3,5-difluoroaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and connect to an inert gas line.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the secondary amine (1.2 eq).

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, wash the organic layer with brine, dry over MgSO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the final compound.

  • Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: Assessing AMPK Activation

Once the target compound is synthesized and purified, its ability to activate AMPK must be quantified. A tiered approach, starting with a cell-free in vitro assay and progressing to a cell-based assay, provides a comprehensive profile of the compound's activity.

Protocol 3: In Vitro Direct AMPK Activation Assay (ADP-Glo™)

This biochemical assay determines if the synthesized compound can directly activate recombinant AMPK enzyme in a cell-free environment. The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, which is directly proportional to kinase activity.[14]

Rationale for Experimental Choices:

  • Assay Principle: This luminescent assay quantifies ADP produced during the kinase reaction. It is highly sensitive and avoids the use of radioactive materials.[15]

  • Enzyme: Using a purified, recombinant human AMPK heterotrimer (e.g., α1β1γ1) ensures the measured activity is specific to the target.[16]

  • Controls: A known direct activator (e.g., A-769662) serves as a positive control, while the vehicle (DMSO) serves as the baseline (negative) control. This is critical for data normalization and validation.[8]

InVitro_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation AMPK Enzyme AMPK Enzyme Reaction Incubate (e.g., 60 min, 30°C) AMPK Enzyme->Reaction ADP-Glo™ Reagent ADP-Glo™ Reagent (Depletes ATP) Reaction->ADP-Glo™ Reagent ADP + ATP SAMS Peptide SAMS Peptide SAMS Peptide->Reaction ATP ATP ATP->Reaction Test Compound Test Compound Test Compound->Reaction Kinase Detection Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP-Glo™ Reagent->Kinase Detection Reagent ADP only Luciferase Reaction Luciferase Reaction (Generates Light) Kinase Detection Reagent->Luciferase Reaction Luminescence Signal Luminescence Signal Luciferase Reaction->Luminescence Signal

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to nM concentrations.

  • Assay Plate Setup: In a 384-well plate, dispense 1 µL of the serially diluted compound, DMSO vehicle control, or positive control.

  • Enzyme Addition: Add 2 µL of diluted recombinant AMPK enzyme solution to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing SAMS peptide and ATP at its Kₘ concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data with 0% activity defined by a no-enzyme control and 100% activity defined by the DMSO vehicle control. Plot the percent activation against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Protocol 4: Cellular Target Engagement Assay (Western Blot)

This assay confirms that the compound can penetrate the cell membrane and activate the AMPK pathway in a physiological context. Activation is measured by detecting the phosphorylation of AMPK and its downstream target, ACC.[17]

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., L6 myotubes, C2C12 myotubes, or HepG2 hepatocytes) in 6-well plates and grow to ~80-90% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 2-4 hours in a low-glucose medium.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM) for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO) and a positive control (e.g., AICAR).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-phospho-AMPKα (Thr172), anti-phospho-ACC (Ser79), anti-total-AMPKα, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal (or loading control) to determine the fold-change in activation over the vehicle control.

Data Summary and Interpretation

Systematic logging and comparison of data are crucial for advancing a drug discovery project.

Compound IDSynthetic StepYield (%)Assay TypeResult
SM-Int-01 Protocol 1: Suzuki85%--
FN-Cmpd-01 Protocol 2: Amination62%--
FN-Cmpd-01 Protocol 3: In Vitro-EC₅₀1.2 µM
FN-Cmpd-01 Protocol 4: Cellular-p-AMPK Fold ↑ (at 10µM)4.5-fold

Table 1: Example data summary for a hypothetical compound synthesized from this compound.

Conclusion

This compound is a powerful and highly adaptable building block for the synthesis of novel AMPK activators. Its orthogonally reactive halogen sites enable controlled, sequential cross-coupling reactions, providing a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a clear path from chemical synthesis to biological validation, empowering researchers to efficiently discover and optimize new therapeutic candidates targeting the critical AMPK signaling pathway.

References

Protocol for the Regioselective Sonogashira Coupling of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This application note provides a detailed, field-proven protocol for the regioselective Sonogashira coupling of 4-Bromo-3,5-difluoro-2-iodoaniline. The inherent differential reactivity between the aryl-iodide and aryl-bromide bonds is exploited to achieve selective alkynylation at the C-2 iodo position, leaving the C-4 bromo position intact for subsequent downstream functionalization.[1][4] This approach is of significant interest in the synthesis of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced organic materials where precise structural control is paramount.[1][5] We will detail the mechanistic rationale, a step-by-step experimental procedure, safety considerations, and critical troubleshooting insights to ensure reliable and reproducible outcomes for researchers.

Scientific Principle: Mechanism and Selectivity

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] The remarkable selectivity in coupling this compound stems from the disparity in bond dissociation energies of the carbon-halogen bonds and their subsequent reactivity in the rate-determining oxidative addition step with the Palladium(0) catalyst. The reactivity trend is C-I > C-Br > C-Cl, allowing for the preferential activation of the weaker C-I bond under controlled, mild conditions.[1][4]

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition into the more reactive C-I bond of the aniline substrate to form a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[7] This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[6][8]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

References

Application Notes: The Strategic Utility of 4-Bromo-3,5-difluoro-2-iodoaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the use of highly functionalized, poly-halogenated scaffolds is a cornerstone of efficient lead optimization and the construction of complex molecular architectures. 4-Bromo-3,5-difluoro-2-iodoaniline has emerged as a preeminent building block, particularly in the synthesis of targeted cancer therapeutics. Its unique arrangement of fluorine, bromine, and iodine atoms provides a platform for sequential, site-selective cross-coupling reactions, offering medicinal chemists precise control over molecular elaboration. This document provides an in-depth guide to the strategic application of this reagent, featuring detailed protocols, mechanistic insights, and workflow recommendations for its integration into drug development programs.

Introduction: The Power of Orthogonal Halogen Reactivity

The strategic value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and reactivity follow the order C-I < C-Br < C-Cl. This predictable reactivity allows for the selective functionalization at the C2 position (iodine) while leaving the C4 position (bromine) intact for subsequent transformations. This "orthogonal" chemical handle is a powerful tool for building molecular complexity in a controlled, stepwise manner.

The presence of two meta-difluoro substituents further enhances the utility of this scaffold. The electron-withdrawing nature of fluorine atoms can significantly modulate the pKa of the aniline nitrogen and influence the overall electronic properties and metabolic stability of the final drug molecule. This strategic fluorination is a common tactic used to improve pharmacokinetic profiles, such as increasing binding affinity or blocking metabolic soft spots.

Core Application: Synthesis of MEK Inhibitor Cobimetinib (GDC-0973)

The most prominent application of this compound is its role as a pivotal intermediate in the synthesis of Cobimetinib (Cotellic®) , a potent and selective inhibitor of MEK1 and MEK2 kinases approved for the treatment of BRAF V600 mutation-positive melanoma. The synthesis leverages the differential reactivity of the iodo and bromo groups to construct the core diaryl ether amine structure of the drug.

The general synthetic pathway, starting from this key building block, illustrates its strategic importance.

G A This compound B Intermediate A (Aryl Pyridine Ether) A->B  Step 1: Suzuki Coupling at C2 (Iodide)  (3-hydroxypyridine, Pd catalyst, Base)   C Intermediate B (Vinyl Ether) B->C  Step 2: Buchwald-Hartwig Amination  (Vinyl Ether Moiety, Pd catalyst, Base)   D Cobimetinib (Final Product) C->D  Step 3: Hydroxy-iodination & Cyclization  (N-Iodosuccinimide, Base)  

Figure 1: Simplified synthetic workflow for Cobimetinib starting from this compound, highlighting the sequential cross-coupling strategy.

Experimental Protocols & Methodologies

The following protocols are representative examples derived from the public domain literature, including patents filed by Genentech/Exelixis, the originators of Cobimetinib. These should be treated as a starting point and may require optimization based on laboratory conditions and scale.

Protocol 3.1: Site-Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol describes the first key step in the Cobimetinib synthesis: the selective coupling at the more reactive C-I bond, leaving the C-Br bond available for the next transformation.

Objective: To synthesize 3-((4-bromo-2-amino-3,5-difluorophenyl)oxy)pyridine.

Materials:

  • This compound (1.0 eq)

  • 3-Hydroxypyridine (1.2 eq)

  • Copper(I) Iodide (CuI) (0.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 2,4-Pentanedione (0.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, 3-hydroxypyridine, and Cesium Carbonate.

  • Add anhydrous DMF to the vessel. The typical concentration is around 0.1-0.5 M.

  • To the resulting suspension, add Copper(I) Iodide and 2,4-pentanedione.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether product.

Rationale for Component Choices:

  • Catalyst System: While many Suzuki reactions use palladium, this Ullmann-type condensation with CuI is often effective for coupling phenols with aryl halides.

  • Base: Cesium Carbonate is a strong, yet relatively soft, base that is highly effective in this type of coupling, often providing superior results to other bases like K₂CO₃ or Na₂CO₃.

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.

Protocol 3.2: Conceptual Buchwald-Hartwig Amination at the C-Br Bond

After the first coupling, the remaining bromo group becomes the reactive site for introducing the second key fragment, often via a Buchwald-Hartwig amination.

Objective: To couple an amine nucleophile to the aryl bromide intermediate.

Materials:

  • Aryl Bromide Intermediate (e.g., from Protocol 3.1) (1.0 eq)

  • Amine Nucleophile (e.g., (S)-1-(piperidin-3-yl)pyrrolidin-2-one) (1.1 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.5 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent, followed by the aryl bromide intermediate, the amine nucleophile, and the base.

  • Seal the vessel and heat the mixture to 80-110 °C for 4-16 hours, or until LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired coupled product.

Strategic Workflow for Library Synthesis

The orthogonal reactivity of this compound makes it an ideal scaffold for generating focused libraries for structure-activity relationship (SAR) studies. The workflow below outlines a general strategy.

G cluster_0 Scaffold Preparation cluster_1 Diversification at C2 (Iodide) cluster_2 Diversification at C4 (Bromide) cluster_3 Screening & Analysis A This compound (Starting Scaffold) B Suzuki / Sonogashira / Heck Coupling (Introduce R1 Group) A->B C Library of R1-Substituted Intermediates B->C D Buchwald-Hartwig / Suzuki / Stille Coupling (Introduce R2 Group) C->D E Final Compound Library (R1 and R2 Diversity) D->E F Biological Screening (e.g., Kinase Assays) E->F G SAR Analysis & Lead Optimization F->G

Application Note: Strategic Synthesis of Substituted Anilines Utilizing the Versatile 4-Bromo-3,5-difluoro-2-iodoaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Substituted anilines are foundational motifs in medicinal chemistry. The strategic synthesis of these compounds with precise control over substitution patterns is critical for the development of novel therapeutics. This application note details the synthetic utility of 4-bromo-3,5-difluoro-2-iodoaniline, a highly functionalized building block that enables selective and sequential modifications. We provide in-depth protocols and mechanistic insights for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, at the more reactive C-I position. This guide serves as a comprehensive resource for leveraging this versatile scaffold in the synthesis of complex aniline derivatives for drug discovery and development.

Introduction

The aniline substructure is a privileged scaffold in pharmaceutical science, appearing in a multitude of approved drugs across various therapeutic areas. The ability to precisely introduce a diverse range of functional groups onto the aniline ring is paramount for optimizing a compound's biological activity, selectivity, and pharmacokinetic profile. This compound is a uniquely valuable starting material that facilitates the programmed synthesis of polysubstituted anilines. The differential reactivity of its halogen substituents—the carbon-iodine (C-I) bond being more susceptible to oxidative addition by palladium(0) catalysts than the carbon-bromine (C-Br) bond—allows for site-selective functionalization.[1][2] This inherent orthogonality enables a modular approach to synthesis, where the 2-position can be modified first, leaving the 4-position available for subsequent transformations.

I. Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][3][4] This reaction is particularly effective for the selective arylation of this compound at the 2-position.

Rationale for Experimental Design:

  • Catalyst System: The choice of a palladium catalyst and associated ligands is critical for reaction efficiency.[1][3] While Pd(PPh₃)₄ is a workhorse catalyst for many Suzuki couplings, ligands can be tailored to the specific substrates. Bulky, electron-rich phosphine ligands are known to accelerate the reaction and improve yields.[5]

  • Base Selection: A base is essential for the transmetalation step of the catalytic cycle.[4] Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][6] The strength of the base can be modulated to optimize the reaction for different boronic acids.[2]

  • Solvent Choice: A biphasic solvent system, typically an organic solvent like 1,4-dioxane or toluene mixed with water, is employed to dissolve both the organic substrates and the inorganic base.[3][6]

Visual Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Boronic Acid, and Base degas Degas with Inert Gas (Argon) start->degas 1. add_cat Add Palladium Catalyst and Solvents degas->add_cat 2. heat Heat Reaction Mixture (e.g., 90 °C) add_cat->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor 3. cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Extract cool->extract 4. dry Dry Organic Layer and Concentrate extract->dry 5. purify Purify via Column Chromatography dry->purify 6. Sonogashira_Scheme start_mat This compound + Terminal Alkyne product 2-Alkynyl-4-bromo-3,5-difluoroaniline start_mat->product Sonogashira Coupling conditions Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Amine Base (e.g., TEA) conditions->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pdII_halide [Ar-Pd(II)L₂-I] pd0->pdII_halide Oxidative Addition pdII_amido [Ar-Pd(II)L₂-NR'R''] pdII_halide->pdII_amido Amine Coordination & Deprotonation pdII_amido->pd0 Reductive Elimination product Ar-NR'R'' pdII_amido->product aniline Ar-I aniline->pd0 amine HNR'R'' amine->pdII_halide base Base base->pdII_halide

References

Application Notes and Protocols for the Regioselective Iodination of 4-bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Iodinated Aryl Halides

In the landscape of modern drug discovery and development, polyhalogenated anilines are invaluable synthons. Their strategic importance lies in the differential reactivity of the halogen substituents, which allows for sequential, site-selective modifications through cross-coupling reactions. The introduction of an iodine atom into a molecule like 4-bromo-3,5-difluoroaniline to produce 2-iodo-4-bromo-3,5-difluoroaniline[1] creates a highly versatile intermediate. The carbon-iodine bond is significantly more reactive than the carbon-bromine and carbon-fluorine bonds in metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling precise and predictable synthetic transformations. This document provides a detailed guide to the reaction conditions for the regioselective iodination of 4-bromo-3,5-difluoroaniline, grounded in mechanistic principles and supported by actionable protocols for the research scientist.

Mechanistic Rationale and Regiochemical Control

The iodination of 4-bromo-3,5-difluoroaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The outcome of this reaction is governed by the cumulative electronic and steric effects of the substituents on the aniline ring.

  • Activating Group: The primary amine (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Deactivating Groups: The fluorine and bromine atoms are deactivating groups due to their inductive electron-withdrawing effects. However, they are also ortho, para-directors via resonance.

Regiochemical Prediction: The directing power of the amine group overwhelmingly dictates the position of electrophilic attack. The para position is blocked by the bromine atom. The two equivalent ortho positions (C2 and C6) are therefore the most nucleophilic and sterically accessible sites for iodination. The fluorine atoms at the meta positions (C3 and C5) further enhance the electron density at C2 and C6 relative to other positions. Consequently, the reaction is expected to proceed with high regioselectivity to yield the desired 2-iodo-4-bromo-3,5-difluoroaniline.

Core Experimental Workflow

The general procedure for the iodination of 4-bromo-3,5-difluoroaniline involves the dissolution of the starting material, addition of an electrophilic iodine source, reaction monitoring, and subsequent work-up and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-bromo-3,5-difluoroaniline in appropriate solvent B Cool reaction mixture (if required) A->B C Add Iodinating Reagent (e.g., NIS, ICl, I₂) B->C D Stir at specified temperature C->D E Monitor reaction progress (TLC, LC-MS) D->E F Quench reaction (e.g., Na₂S₂O₃ solution) E->F G Aqueous/Organic Extraction F->G H Dry organic layer (e.g., Na₂SO₄, MgSO₄) G->H I Solvent removal (Rotary Evaporation) H->I J Purify product (Recrystallization or Column Chromatography) I->J

Caption: General experimental workflow for the iodination of 4-bromo-3,5-difluoroaniline.

Comparative Analysis of Iodination Protocols

Several reagents can effectively achieve the desired transformation. The choice of reagent and conditions depends on factors such as scale, desired reaction time, cost, and functional group compatibility. Iodine is the least reactive halogen in aromatic substitutions, so activated substrates like anilines are required.[2] Common iodinating agents include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).[3]

Method Iodinating Reagent Solvent Temperature Key Advantages & Considerations
Protocol 1 N-Iodosuccinimide (NIS)Acetonitrile (MeCN) or Dichloromethane (DCM)Room Temp.Mild Conditions: Operates under gentle, neutral conditions, preventing damage to sensitive functional groups. High Selectivity: Excellent regioselectivity for activated rings. Safety: Easier to handle than ICl or I₂.
Protocol 2 Iodine Monochloride (ICl)Acetic Acid (AcOH) or Dichloromethane (DCM)0 °C to Room Temp.High Reactivity: More powerful electrophilic source of 'I⁺' than molecular iodine.[3] Rapid Reactions: Often faster reaction times compared to NIS or I₂. Caution: Corrosive and moisture-sensitive; requires careful handling.
Protocol 3 Molecular Iodine (I₂) / BaseEthanol (EtOH) or WaterRoom Temp.Cost-Effective: Iodine is an inexpensive reagent. Classical Method: A well-established procedure for aniline iodination.[4] Slower Reaction: May require longer reaction times or an oxidizing agent to facilitate the reaction.

Detailed Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is recommended for its mild conditions and high selectivity, making it ideal for complex substrates in drug development. NIS is an effective iodinating agent for various electrophilic iodinations.[5]

Materials:

  • 4-bromo-3,5-difluoroaniline (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 - 1.1 equiv)

  • Acetonitrile (ACS grade)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3,5-difluoroaniline.

  • Dissolve the aniline in acetonitrile (approx. 0.1 M concentration).

  • Add N-Iodosuccinimide in one portion at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted NIS/iodine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 2-iodo-4-bromo-3,5-difluoroaniline.

Protocol 2: Iodination using Iodine Monochloride (ICl)

This method utilizes the highly electrophilic nature of ICl for a potentially faster transformation. It is particularly useful for less activated systems, though 4-bromo-3,5-difluoroaniline is sufficiently reactive.[6]

Materials:

  • 4-bromo-3,5-difluoroaniline (1.0 equiv)

  • Iodine Monochloride (1.0 M solution in DCM, or neat) (1.0 equiv)

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-3,5-difluoroaniline in glacial acetic acid or DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add a solution of Iodine Monochloride dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by pouring it into an ice-cold, stirred solution of saturated aqueous Na₂S₂O₃. The color of iodine should disappear.

  • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to obtain the final product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagent-Specific Hazards:

    • N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.[7]

    • Iodine Monochloride (ICl): Is corrosive and reacts with water.[3] It should be handled with extreme care. Use in an anhydrous environment and add to the reaction mixture slowly.

    • Halogenated Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care and dispose of waste according to institutional guidelines.

Conclusion

The regioselective iodination of 4-bromo-3,5-difluoroaniline is a critical transformation for generating versatile intermediates in pharmaceutical and materials science. Both NIS and ICl provide effective and high-yielding pathways to the desired 2-iodo-4-bromo-3,5-difluoroaniline. The choice of protocol can be tailored to specific laboratory constraints and substrate requirements. The mildness and ease of handling of NIS make it a preferable choice for many applications in modern synthesis.

References

The Synthetic Versatility of 4-Bromo-3,5-difluoro-2-iodoaniline in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Next-Generation Materials

4-Bromo-3,5-difluoro-2-iodoaniline is a highly functionalized aromatic compound poised for significant applications in materials science. Its unique substitution pattern, featuring three distinct halogen atoms and an amino group, offers a versatile platform for the synthesis of complex organic molecules and polymers. The strategic placement of bromine, iodine, and fluorine atoms allows for selective, stepwise chemical transformations, making it an invaluable building block for the creation of novel materials with tailored electronic and physical properties. This guide provides a comprehensive overview of its potential applications and detailed protocols for its use in the synthesis of advanced materials, particularly conjugated polymers for organic electronics.

The presence of both bromine and iodine atoms on the aniline ring is of particular interest. The differing reactivities of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enable regioselective functionalization. This chemoselectivity is crucial for the controlled synthesis of well-defined polymeric structures, which is essential for optimizing the performance of organic electronic devices.

Core Concepts: The Power of Selective Cross-Coupling

The primary utility of this compound in materials science lies in its capacity to undergo sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference allows for the selective reaction at the 2-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations. This stepwise approach is fundamental to creating complex, multi-functionalized aromatic systems and alternating copolymers.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Stille Coupling: An Alternative Pathway to Conjugated Systems

The Stille coupling reaction provides another effective method for C-C bond formation, utilizing an organotin reagent as the coupling partner for the organohalide. While organotin compounds are toxic and require careful handling, the Stille reaction is often favored for its insensitivity to moisture and air, and its ability to proceed under neutral conditions.

Application in the Synthesis of Donor-Acceptor Conjugated Polymers

Donor-acceptor (D-A) conjugated polymers are a class of materials that have garnered significant attention for their applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The alternating arrangement of electron-donating and electron-accepting units along the polymer backbone allows for the tuning of the material's band gap and energy levels, which in turn dictates its optoelectronic properties.

This compound can serve as a precursor to either a donor or an acceptor monomer, depending on the subsequent chemical modifications. The electron-withdrawing nature of the fluorine atoms can be further enhanced by derivatizing the amino group, while the aryl moiety itself can be functionalized to create a donor unit.

Experimental Protocols

The following protocols are generalized procedures for the sequential functionalization of this compound via Suzuki and Stille cross-coupling reactions. Note: These are illustrative protocols and may require optimization for specific substrates and desired products.

Protocol 1: Selective Suzuki Coupling at the C-I Position

This protocol describes the selective reaction of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Toluene/Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3 equivalents).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings of aryl chlorides and bromides, and also performs well with more reactive iodides. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium phosphate is a commonly used base in Suzuki reactions. It is strong enough to activate the boronic acid for transmetalation but generally does not promote unwanted side reactions.

  • Solvent System: The toluene/water biphasic system is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface. Degassing is critical to prevent oxidation of the palladium catalyst.

Protocol 2: Stille Polymerization of a Functionalized Monomer

This protocol outlines a general procedure for the Stille polymerization of a hypothetical monomer derived from this compound (where the iodo position has been functionalized and the bromo position is used for polymerization) with a distannyl comonomer.

Materials:

  • Functionalized 4-bromo-3,5-difluoroaniline derivative (1 equivalent)

  • Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Anhydrous and degassed chlorobenzene

  • Standard glassware for inert atmosphere reactions

  • Inert gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the functionalized 4-bromo-3,5-difluoroaniline derivative (1 equivalent), the distannyl comonomer (1 equivalent), Pd₂(dba)₃ (0.015 equivalents), and P(o-tol)₃ (0.06 equivalents) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous and degassed chlorobenzene.

  • Polymerization: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under an inert atmosphere. An increase in viscosity is often observed as the polymerization proceeds.

  • End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.

  • Polymer Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring. Collect the precipitated polymer by filtration.

  • Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The purified polymer is then extracted with chloroform or chlorobenzene.

  • Final Precipitation: Precipitate the purified polymer from the chloroform or chlorobenzene solution into methanol, filter, and dry under vacuum.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/P(o-tol)₃ system is a common and effective catalyst for Stille polymerizations. The phosphine ligand prevents palladium black precipitation and maintains catalytic activity.

  • Solvent: Chlorobenzene is a high-boiling point solvent that is excellent for dissolving many conjugated polymers. It must be anhydrous and degassed to protect the catalyst.

  • End-capping: This step is crucial for controlling the molecular weight of the polymer and ensuring the stability of the polymer chain ends.

  • Soxhlet Extraction: This is a standard purification technique for conjugated polymers, effectively removing low molecular weight impurities.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of advanced materials using this compound.

Suzuki_Coupling_Workflow A This compound C Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O, 80-100°C A->C B Arylboronic Acid B->C D 2-Aryl-4-bromo-3,5-difluoroaniline C->D Selective C-C Bond Formation E Work-up and Purification D->E Stille_Polymerization_Workflow M1 Functionalized 4-bromo- 3,5-difluoroaniline Derivative P Pd₂(dba)₃ / P(o-tol)₃ Chlorobenzene, 100-120°C M1->P M2 Distannyl Comonomer M2->P Polymer Conjugated Polymer P->Polymer Polymerization Purify End-capping, Precipitation, and Soxhlet Extraction Polymer->Purify FinalPolymer Purified Conjugated Polymer Purify->FinalPolymer

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-3,5-difluoro-2-iodoaniline (CAS No. 1467060-36-1).[1] This highly functionalized aniline is a sophisticated building block in medicinal chemistry and advanced materials science. Its unique substitution pattern offers multiple points for synthetic modification, but also presents specific challenges for purification. High purity is paramount to ensure the success of subsequent synthetic steps and the integrity of final products.

This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common purification issues, backed by scientific principles and authoritative references.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before, during, or after your purification process.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common approach is the iodination of 4-Bromo-3,5-difluoroaniline. Potential impurities include:

  • Unreacted Starting Material: Residual 4-Bromo-3,5-difluoroaniline.

  • Regioisomers: Depending on the directing effects of the substituents and the reaction control, other iodinated isomers might form, although the ortho-position to the amine is generally favored.

  • Di-iodinated Species: Over-iodination can lead to the formation of 4-Bromo-3,5-difluoro-2,6-diiodoaniline.

  • Residual Iodinating Reagents: Traces of reagents like N-Iodosuccinimide (NIS) or iodine. An aqueous wash with sodium thiosulfate during the initial work-up is effective at removing elemental iodine.[2][3]

  • Solvent Residues: Residual solvents from the reaction or work-up (e.g., acetic acid, ethyl acetate).

Q2: My crude product is a dark red or purple solid. Is this normal and can it be removed?

A2: Yes, it is common for crude haloanilines, particularly those containing iodine, to appear as colored solids (e.g., gray, red, or purple).[2][4] This coloration is often due to trace amounts of oxidized species or residual iodine. Both column chromatography and recrystallization are typically effective at removing these colored impurities, yielding a white to off-white solid.[5]

Q3: The compound seems to be degrading during purification. What are the stability concerns?

A3: Haloanilines can be sensitive to light, air, and strong acids.[6][7] The presence of an iodine substituent can make the molecule particularly light-sensitive.

  • Light Sensitivity: Minimize exposure to direct light by working in a fume hood with the sash lowered and using amber glass vials or flasks wrapped in aluminum foil for storage.[7]

  • Air Sensitivity: While moderately stable, prolonged exposure to air can lead to oxidation of the amine group, causing discoloration.[6] For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

  • Acid Sensitivity: Avoid strong acidic conditions during purification, as this can protonate the aniline, altering its solubility and potentially promoting side reactions.

Q4: What are the critical safety precautions for handling this compound?

A4: this compound and its structural analogs are hazardous chemicals. Always consult the specific Safety Data Sheet (SDS) for the material you are handling. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9]

  • Engineering Controls: Handle the solid powder exclusively in a certified chemical fume hood to avoid inhalation of dust.[7][9]

  • Toxicity: This class of compounds is generally harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[10][11] Avoid creating dust.[7]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Part 2: Troubleshooting Guide: Purification Methods

This section provides a problem-solution framework for the two most common purification techniques: column chromatography and recrystallization.

Method 1: Column Chromatography

Column chromatography on silica gel is the preferred method for achieving high purity, especially for removing closely related isomers and baseline impurities.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation The mobile phase polarity is not optimal.Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[12] Start with a low-polarity system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.
Product Tailing/Streaking The basic aniline group is interacting strongly with acidic silanol groups on the silica surface.[12]This is a classic issue with amines. Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[12] This will neutralize the acidic sites on the silica, leading to symmetrical, sharp peaks.
Low or No Recovery The compound is irreversibly adsorbed onto the silica gel due to strong acidic interactions.Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the mobile phase containing 1% triethylamine and then packing the column. Alternatively, consider using a different stationary phase like neutral or basic alumina, which can be more suitable for basic compounds.[12]
Product Decomposes on Column The compound is unstable on the acidic silica surface over a long period.Run the column as quickly as possible without sacrificing separation (a "flash" chromatography setup is ideal). Neutralizing the silica with TEA as described above can also mitigate decomposition.[12]
Method 2: Recrystallization

Recrystallization is an excellent technique for purifying moderate to large quantities of the product, provided a suitable solvent can be found. It is particularly effective at removing impurities with different solubility profiles.

ProblemPossible Cause(s)Suggested Solution(s)
Compound Won't Dissolve The chosen solvent is too non-polar.Select a more polar solvent or use a binary solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, use a lower-boiling point solvent. Ensure the solution is heated just enough to dissolve the solid, not excessively.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or crystallization requires nucleation.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a single, pure seed crystal from a previous batch. If the solution is too dilute, carefully evaporate some solvent and allow it to cool again.
Crystals Are Colored/Impure The colored impurity has a similar solubility profile and co-precipitated.Perform a "hot filtration" step. Dissolve the crude solid in the minimum amount of hot solvent, add a small amount of activated charcoal to adsorb colored impurities, simmer briefly, and then filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool and crystallize.

Part 3: Protocols & Data Visualization

Decision Workflow for Purification Method Selection

The choice between chromatography and recrystallization depends on the scale of your experiment and the required purity.

Purification_Workflow cluster_screening Initial Analysis start Crude this compound tlc_analysis Perform TLC Analysis (Multiple Solvent Systems) start->tlc_analysis impurity_check Assess Impurity Profile tlc_analysis->impurity_check decision_scale Scale & Purity Goal? impurity_check->decision_scale chromatography Column Chromatography decision_scale->chromatography High Purity / Complex Mixture recrystallization Recrystallization decision_scale->recrystallization Good Purity / Large Scale chrom_details Best for: - High Purity (>99%) - Small to Medium Scale (<5g) - Removing Isomers chromatography->chrom_details recrys_details Best for: - Good Purity (>98%) - Medium to Large Scale (>5g) - Speed and Efficiency recrystallization->recrys_details

Caption: Decision tree for selecting a purification method.

Table 1: Recommended Solvent Systems for Column Chromatography

The following table provides starting points for mobile phase selection, ordered by increasing polarity. The ratios should be optimized using TLC. Remember to add ~0.5-1% triethylamine (TEA) to prevent tailing.

Solvent SystemPolarityTypical Use Case
Hexanes / DichloromethaneLowEluting very non-polar impurities.
Hexanes / Ethyl AcetateLow to MediumMost common starting system. A gradient from 98:2 to 90:10 is often effective.
Hexanes / Diethyl EtherLow to MediumAn alternative to Ethyl Acetate, can sometimes offer different selectivity.
Dichloromethane / MethanolHighUsed for eluting highly polar compounds or flushing the column.
Protocol 1: Step-by-Step Column Chromatography
  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates. The ideal system will show good separation between your product (Rf ≈ 0.2-0.3) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing 0.5-1% TEA). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[12]

  • Elution: Begin elution with the mobile phase, applying gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes). Monitor the elution process by TLC, spotting fractions to identify which ones contain your pure product.[12]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Step-by-Step Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents (e.g., hexanes, ethanol, isopropanol, toluene). Find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with the challenging substrate, 4-Bromo-3,5-difluoro-2-iodoaniline. The unique structural features of this molecule—namely, the presence of two distinct halogen leaving groups (iodine and bromine), significant steric hindrance, and complex electronic effects from fluorine and aniline moieties—present a series of optimization hurdles.

This document moves beyond standard protocols to provide a deep, mechanistic-driven framework for troubleshooting and optimization. We will explore the causality behind experimental choices to empower you to resolve issues logically and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered with this substrate.

Q1: Which halogen will react first, the iodine or the bromine? A1: The carbon-iodine (C-I) bond will react preferentially. The site-selectivity of the initial oxidative addition step is governed by the carbon-halogen bond dissociation energies (BDEs). The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is C–I > C–Br > C–Cl > C–F, as the C-I bond is the weakest and therefore reacts the fastest under kinetic control.[1]

Q2: What is a reliable starting point for catalyst and ligand selection for this substrate? A2: Due to the steric hindrance around the iodine and the electron-deficient nature of the ring, a highly active catalyst system is required. Start with a robust Pd(II) precatalyst (e.g., a palladacycle like CataCXium A Pd G3 or a Buchwald G3 precatalyst) or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[2][3] Ligands from the Buchwald dialkylbiaryl phosphine family (e.g., SPhos, XPhos) or cataCXium® A are excellent choices as they facilitate the challenging oxidative addition step and stabilize the active catalytic species.[4][5][6]

Q3: My reaction shows no conversion. What are the first things I should check? A3: Low or no conversion can often be traced back to fundamental setup and reagent issues.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is properly dried and that all solvents have been rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[8]

  • Catalyst Integrity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Phosphine ligands are also prone to oxidation. Use fresh or properly stored catalyst and ligand.[7]

  • Reagent Purity: Ensure your boronic acid/ester is pure and dry. Protodeboronation, a side reaction where the boronic acid is replaced by hydrogen, is a common issue, particularly with water present.[4][7] Use anhydrous solvents and bases.[7]

Q4: I'm observing significant dehalogenation of my starting material. How can I prevent this? A4: Dehalogenation is a side reaction where the aryl halide is reduced to an arene. This can occur if a hydride species is generated in the catalytic cycle.[9] Potential sources include amine bases or alcoholic solvents. To mitigate this, consider switching to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ and ensure you are using high-purity, anhydrous aprotic solvents like 1,4-dioxane, 2-MeTHF, or toluene.[4][9] Lowering the reaction temperature can also reduce the rate of this side reaction.

Section 2: In-Depth Troubleshooting Guide

When initial checks fail, a more systematic approach is required. This guide breaks down common problems, their mechanistic origins, and targeted solutions.

Issue 1: Low or No Product Conversion

Persistently low yields suggest a fundamental problem with the catalytic cycle's efficiency.

start Low / No Conversion Detected check_catalyst Is the Catalyst System Active? start->check_catalyst Begin Diagnosis check_reagents Are Reagents High Quality? check_catalyst->check_reagents Yes sol_catalyst Solution: - Use fresh, high-activity precatalyst (e.g., Buchwald G3). - Switch to a bulkier, more electron-rich ligand (SPhos, XPhos). - Verify catalyst loading. check_catalyst->sol_catalyst No (Test with reliable substrate) check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Solution: - Use anhydrous, degassed solvents. - Confirm purity of boronic acid/ester. - Use finely powdered, anhydrous base. check_reagents->sol_reagents No (Check for degradation/impurities) sol_conditions Solution: - Screen different bases (K₃PO₄, Cs₂CO₃). - Increase reaction temperature incrementally. - Screen solvents (Dioxane, Toluene, 2-MeTHF). check_conditions->sol_conditions No

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.[8]

The choice of catalyst and ligand is the most critical parameter for coupling with challenging substrates. Bulky, electron-donating ligands are essential to promote the rate-limiting oxidative addition step and stabilize the palladium center.[6]

Catalyst/Ligand SystemKey Features & Application Notes
Pd₂(dba)₃ + SPhos/XPhos A versatile system. SPhos and XPhos are bulky biaryl phosphine ligands that are highly effective for sterically hindered and electron-poor aryl halides.[4][6]
Buchwald G3/G4 Precatalysts Air- and moisture-stable Pd(II) precatalysts that reliably generate the active Pd(0) species. Excellent for reproducibility and high-throughput screening.[2]
cataCXium® A Palladacycle A highly active catalyst shown to be uniquely effective for couplings with unprotected ortho-bromoanilines, suggesting applicability to this substrate class.[2]
Pd(PPh₃)₄ A "classical" Pd(0) catalyst. Often less effective for challenging substrates and prone to oxidation. May require higher temperatures and catalyst loadings.[10]
Issue 2: Poor Chemoselectivity & Side Reactions

With two reactive sites, achieving selective monocoupling at the C-I position requires careful control. Unwanted side reactions can further reduce the yield of the desired product.

Understanding the mechanism is key to troubleshooting. Each step presents a potential point of failure or side reaction.

G Pd0 Pd(0)L₂ PdII_Aryl trans-Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Biaryl trans-Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Biaryl Ar'-B(OR)₂⁻ Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar'

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[11][12]

Side ReactionMechanistic CauseRecommended Solution(s)
Protodeboronation Hydrolysis or protonation of the C-B bond, often base- or water-mediated, which destroys the boronic acid/ester nucleophile.[7][13]• Use rigorously anhydrous conditions.[7] • Employ milder bases like K₃PO₄ or KF.[7] • Switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[7][14]
Homocoupling Self-coupling of the boronic acid partner (Ar'-B(OR)₂ -> Ar'-Ar'). Often promoted by oxygen, which re-oxidizes Pd(0) to Pd(II), leading to a competing catalytic cycle.[4][8]• Ensure thorough deoxygenation of the reaction mixture before adding the catalyst.[8] • Use a Pd(0) source or an efficient precatalyst system to minimize free Pd(II) at the start of the reaction.[4]
Dehalogenation Reductive cleavage of the C-I or C-Br bond. Can occur via a competing pathway after oxidative addition if a hydride source is available.[9]• Avoid potential hydride donors (e.g., certain amine bases, alcohols). • Use milder bases (K₃PO₄, Cs₂CO₃).[4] • Lower the reaction temperature and catalyst loading.
Double Coupling Reaction at both C-I and C-Br sites. Occurs when reaction conditions are too harsh (high temp, long time), allowing the less reactive C-Br bond to undergo oxidative addition.[1]• Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the boronic acid/ester. • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. • Keep the reaction temperature as low as possible while maintaining a reasonable rate.

Section 3: Recommended Experimental Protocols

The following protocols provide a robust starting point for your experiments. They should be optimized for each specific boronic acid partner.

Protocol 1: General Procedure for Selective Monocoupling at the C-I Position

This procedure is designed to favor the kinetically preferred coupling at the C-I position.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.1 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, typically at a 1:2 Pd:Ligand ratio).[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF, to a concentration of ~0.1 M) via syringe.[2][7]

  • Reaction Execution: Place the vial in a preheated heating block (start with a moderate temperature, e.g., 80 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). Look for the disappearance of the starting material and the appearance of the mono-coupled product.

  • Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boronic acid byproducts.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Protocol 2: Reaction Screening and Optimization

For a new boronic acid partner, a systematic screen of conditions is recommended. Use a 96-well plate or parallel synthesizer for efficiency.

  • Variables to Screen:

    • Catalyst/Ligand: Test 2-3 different high-activity systems (see table above).

    • Base: Screen K₃PO₄, Cs₂CO₃, and K₂CO₃.[4][7]

    • Solvent: Screen 1,4-dioxane, 2-MeTHF, and Toluene (often with 5-10% water as a co-solvent).[2][7]

    • Temperature: Screen at 80 °C, 100 °C, and 120 °C.

Analyze the results by LC-MS to determine the percent conversion to the desired product and identify major byproducts, which will guide further optimization efforts.

References

Technical Support Center: Regioselective Functionalization of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-bromo-3,5-difluoro-2-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. Here, we will address common experimental issues, provide troubleshooting advice, and offer detailed protocols based on established chemical principles and field-proven insights.

The unique arrangement of three different halogens and a directing amino group on the aniline ring of this compound presents a fascinating puzzle of regioselectivity. The inherent differences in the reactivity of the C-I, C-Br, and C-H bonds, influenced by the electronic effects of the fluorine and amino substituents, allow for a range of selective functionalizations if the reaction conditions are carefully controlled. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address some of the most common questions and challenges encountered when working with this compound.

FAQ 1: I am trying to perform a Suzuki coupling. Which halogen is most likely to react first?

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl > C-F.[1] Therefore, the carbon-iodine bond is the most likely site of oxidative addition to the palladium(0) catalyst and will react first under standard Suzuki conditions. The challenge is often not if the C-I bond will react, but how to prevent subsequent reaction at the C-Br bond.

Troubleshooting Guide: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling

Issue: You are observing a mixture of products, with coupling occurring at both the C-I and C-Br positions, or you are getting a significant amount of the di-substituted product.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
High Reaction Temperature or Long Reaction Time Prolonged heating can provide enough energy to overcome the activation barrier for the less reactive C-Br bond, leading to a loss of selectivity.Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows for the selective reaction at the C-I bond to proceed to completion. Once the starting material is consumed, cool the reaction to prevent further reaction.
Inappropriate Ligand Choice The ligand on the palladium catalyst plays a crucial role in its reactivity and selectivity.[2][3][4] Bulky, electron-rich phosphine ligands can promote the oxidative addition of less reactive C-Br bonds.For selective C-I coupling, start with less sterically demanding ligands like PPh₃. If reactivity is an issue, you can screen other ligands, but be mindful of the potential for over-reaction.
Catalyst Loading Too High A high concentration of the active catalyst can increase the rate of the second coupling reaction at the C-Br bond.Use a lower catalyst loading (e.g., 1-2 mol%). This will slow down the overall reaction rate but can improve selectivity.
FAQ 2: How can I selectively functionalize the C-Br bond?

This is a significant challenge due to the higher reactivity of the C-I bond. A common strategy is to first perform a reaction at the C-I position, and then in a subsequent step, target the C-Br bond. If you need to react the C-Br bond directly while the C-I bond is present, you would need a highly specialized catalytic system that can differentiate between the two halogens, which is not trivial.

A more practical, two-step approach is generally recommended:

  • Functionalize the C-I bond: Use a reaction that is highly selective for the C-I bond, such as a Sonogashira coupling or a carefully controlled Suzuki coupling.

  • Functionalize the C-Br bond: With the C-I position now modified, you can use more forcing conditions to react the C-Br bond in a second cross-coupling reaction.

FAQ 3: I want to introduce a substituent ortho to the amino group. Is Directed Ortho Metalation (DoM) a viable strategy?

Yes, Directed Ortho Metalation (DoM) is a powerful strategy for this transformation.[5] The amino group, or more commonly a protected form of it, can act as a directed metalation group (DMG), guiding an organolithium base to deprotonate the adjacent C-H bond.

Workflow for Directed Ortho Metalation

DoM_Workflow A Protect the Amine (e.g., as a pivalamide or BOC-carbamate) B Directed Ortho-Lithiation (e.g., with n-BuLi or s-BuLi at low temp.) A->B Increases acidity of ortho-proton Prevents N-deprotonation C Quench with Electrophile (e.g., DMF, I₂, Me₃SiCl) B->C Forms a new C-C or C-X bond D Deprotection (if necessary) C->D Restores the aniline functionality

Caption: Workflow for ortho-functionalization via DoM.

Troubleshooting Guide: Directed Ortho Metalation (DoM)

Issue: You are getting low yields or a mixture of products, including products from metal-halogen exchange.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Competition from Metal-Halogen Exchange Organolithium reagents can react with aryl halides in a metal-halogen exchange reaction.[6] The rate of this exchange is typically I > Br > Cl. The C-I bond is particularly susceptible.Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of n-BuLi or s-BuLi. These bases are less likely to undergo metal-halogen exchange.[7]
Incorrect Temperature DoM reactions are typically performed at very low temperatures (-78 °C) to ensure kinetic control and prevent side reactions, including the breakdown of the lithiated intermediate.Maintain a strict low-temperature profile throughout the lithiation and quenching steps. Use a cryostat or a well-insulated dry ice/acetone bath.
Inadequate Amine Protection The unprotected aniline is acidic and will be deprotonated by the organolithium base, preventing ortho-lithiation.Use a robust protecting group that is stable to the basic conditions. Pivaloyl (Piv) and tert-butyloxycarbonyl (BOC) are common choices for directing ortho-lithiation of anilines.[8][9]

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of a terminal alkyne at the C-2 position (the C-I bond) of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Lithium-Iodine Exchange and Quenching

This protocol details the selective functionalization at the C-2 position via a lithium-halogen exchange reaction.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous THF

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a dry, nitrogen-flushed flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise, maintaining the temperature at -78 °C. The rate of lithium-iodine exchange is much faster than lithium-bromine exchange at this temperature.[6]

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., DMF, 1.2 equiv) and stir for another hour at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Reaction Pathway Comparison

Reaction_Pathways cluster_start Starting Material cluster_pd Palladium-Catalyzed Cross-Coupling cluster_li Metal-Halogen Exchange cluster_dom Directed Ortho Metalation Start This compound Pd Pd(0) Catalyst (e.g., Suzuki, Sonogashira) Start->Pd Selective oxidative addition to C-I bond Li Organolithium Reagent (e.g., n-BuLi at -78°C) Start->Li Faster exchange with iodine than bromine DoM 1. Protect Amine 2. Hindered Base (e.g., LDA) 3. Electrophile Start->DoM Deprotonation at C-H ortho to DMG Prod_Pd Product A (Functionalization at C-I) Pd->Prod_Pd Prod_Li Product B (Functionalization at C-I) Li->Prod_Li Prod_DoM Product C (Functionalization at C-6) DoM->Prod_DoM

Caption: Key regioselective functionalization pathways.

References

Technical Support Center: Stability of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Bromo-3,5-difluoro-2-iodoaniline in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and reactivity of this versatile building block under various experimental conditions.

Introduction: Understanding the Reactivity Landscape

This compound is a polyhalogenated aromatic compound offering multiple points for synthetic diversification. Its stability and reactivity are dictated by the interplay of four key structural features: the nucleophilic and directing amino group, the highly reactive C-I bond, the moderately reactive C-Br bond, and the activating, electron-withdrawing fluorine substituents. Understanding the chemoselectivity and potential degradation pathways is crucial for successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability in Cross-Coupling Reactions

Q1: I am planning a cross-coupling reaction. Which halogen is most likely to react first?

A1: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[1][2] Therefore, you can achieve selective coupling at the C-2 position (iodine) while leaving the C-4 position (bromine) intact for subsequent transformations.[3]

Reactivity Order in Palladium-Catalyzed Cross-Coupling: C-I > C-Br >> C-Cl >> C-F[1]

Q2: My Sonogashira coupling is giving a mixture of products, including some where the bromine has reacted. How can I improve selectivity for the C-I bond?

A2: While the C-I bond is inherently more reactive, forcing conditions can lead to the reaction of the C-Br bond. To enhance selectivity in Sonogashira coupling:

  • Temperature Control: Perform the reaction at room temperature. Aryl iodides typically couple at room temperature, whereas aryl bromides often require heating.[4]

  • Catalyst and Ligand Choice: Use a standard Sonogashira catalyst system like Pd(PPh₃)₂Cl₂/CuI. More active catalyst systems developed for less reactive aryl bromides might reduce selectivity.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.

A representative selective Sonogashira coupling is shown below:

G cluster_reactants Reactants cluster_products Products start_material This compound reagents Pd(PPh₃)₂Cl₂ / CuI Amine Base, RT start_material->reagents alkyne Terminal Alkyne alkyne->reagents product Selectively Coupled Product (at C-I) side_product Di-coupled Product (at C-I and C-Br) reagents->product Favored Pathway reagents->side_product Side Reaction (higher temp.) G cluster_pathways Competing Pathways Pd_Intermediate Ar-Pd(II)-I Intermediate Coupled_Product Desired Product Pd_Intermediate->Coupled_Product Transmetalation & Reductive Elimination (Desired) Dehalogenated_Product De-iodinated Byproduct Pd_Intermediate->Dehalogenated_Product Protonolysis (Side Reaction) Boronic_Acid R-B(OH)₂ Protic_Source H⁺ Source (e.g., H₂O)

References

common impurities in commercial 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-difluoro-2-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and questions regarding the purity and handling of commercial this compound, providing troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in the 1H NMR spectrum of my commercial this compound. What could they be?

A1: Unexpected signals in the 1H NMR spectrum often point to the presence of structurally related impurities. The most common culprits are residual starting materials, intermediates from the synthesis, or isomers. Given the typical synthetic routes for polyhalogenated anilines, you may be observing:

  • Starting Materials and Intermediates: Depending on the synthetic pathway, you might see residual amounts of 3,5-difluoroaniline or 4-bromo-3,5-difluoroaniline.

  • Isomeric Impurities: Incomplete or non-selective halogenation can lead to the formation of positional isomers.

  • Under-iodinated Species: The iodination step may not have gone to completion, leaving behind 4-bromo-3,5-difluoroaniline.

  • Protonated Species: If your NMR solvent contains traces of acid, you may observe broadened peaks corresponding to the anilinium salt.

Q2: My downstream reaction with this compound is sluggish or failing. Could impurities be the cause?

A2: Absolutely. The reactivity of this compound in cross-coupling reactions or other derivatizations is highly dependent on its purity. Key impurities that can interfere with subsequent reactions include:

  • Residual Starting Materials: The presence of less substituted anilines can lead to the formation of unwanted byproducts in your reaction, complicating purification and reducing the yield of your desired product.

  • Over-brominated or Over-iodinated Species: These can lead to undesired side reactions or the formation of di-substituted products in reactions where mono-substitution is intended.

  • Residual Solvents and Reagents: Traces of solvents from the manufacturing process or reagents like iodine can quench catalysts or react with your substrates.

Q3: How can I assess the purity of my this compound before use?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can provide detailed structural information and help identify and quantify impurities.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Action
Inconsistent analytical results between batches Variation in the manufacturing process leading to different impurity profiles.Qualify each new batch of this compound by HPLC or GC-MS before use.
Poor solubility of the material Presence of insoluble impurities or incorrect storage leading to degradation.Filter the dissolved material through a 0.45 µm syringe filter before use. Store the compound in a cool, dark, and dry place.
Discoloration of the material (e.g., pink or brown tint) Oxidation of the aniline moiety or presence of residual iodine.While slight discoloration may not always affect reactivity, it is advisable to purify the material if the color is significant.

Potential Impurity Formation Pathway

The following diagram illustrates a plausible synthetic route to this compound and highlights where common impurities may arise.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 3,5-Difluoroaniline B 4-Bromo-3,5-difluoroaniline A->B Bromination I1 Residual 3,5-Difluoroaniline A->I1 Incomplete Reaction C This compound (Target) B->C Iodination I2 Isomeric Bromo-difluoroanilines B->I2 Non-selective Bromination I3 Residual 4-Bromo-3,5-difluoroaniline B->I3 Incomplete Iodination I4 Over-halogenated species (e.g., Dibromo- or Diiodo-) C->I4 Side Reaction I5 Residual Solvents/Reagents C->I5 Inadequate Purification

Caption: Synthetic pathway and potential impurity formation.

Summary of Common Impurities

Impurity Class Examples Potential Origin Impact on Downstream Reactions
Starting Materials 3,5-DifluoroanilineIncomplete brominationFormation of undesired byproducts
Intermediates 4-Bromo-3,5-difluoroanilineIncomplete iodinationReduced yield of the target product
Isomers 2-Bromo-3,5-difluoroanilineNon-selective brominationDifficult to separate from the desired product; may lead to isomeric products
Over-halogenated Species 4,6-Dibromo-3,5-difluoro-2-iodoanilineNon-selective halogenationFormation of di-substituted byproducts
Residual Reagents IodineIncomplete quenching/purificationCan interfere with catalytic cycles
Residual Solvents Acetic acid, DichloromethaneManufacturing and purification processCan affect reaction kinetics and solubility

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is for the removal of polar and non-polar impurities.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Workflow for Impurity Identification and Troubleshooting

G start Experiment with Commercial This compound issue Unexpected Result? (e.g., low yield, side products) start->issue purity_check Assess Purity of Starting Material (HPLC, GC-MS, NMR) issue->purity_check Yes end Successful Experiment issue->end No pure Purity > 98%? purity_check->pure troubleshoot_reaction Troubleshoot Reaction Conditions (catalyst, solvent, temperature) pure->troubleshoot_reaction Yes purify Purify Starting Material (Recrystallization or Chromatography) pure->purify No troubleshoot_reaction->end re_run_experiment Re-run Experiment with Purified Material purify->re_run_experiment re_run_experiment->end

Caption: Troubleshooting workflow for experiments.

References

troubleshooting failed reactions involving 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-difluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we will address common issues encountered during cross-coupling reactions and provide in-depth, field-proven troubleshooting advice to ensure the success of your synthetic endeavors.

Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound, offering multiple points for diversification. The presence of three different halogens (I, Br, F) and an amino group provides a unique reactivity profile. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, followed by the carbon-bromine bond. The carbon-fluorine bonds are generally unreactive under these conditions. The electron-withdrawing nature of the fluorine atoms and the steric hindrance around the iodo and amino groups can influence reaction kinetics and catalyst selection.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing to give the desired product?

A1: Failure in Suzuki-Miyaura couplings with this substrate often stems from several factors, including catalyst inhibition, suboptimal reaction conditions, or poor quality of reagents. The primary amine can coordinate to the palladium catalyst, leading to its deactivation.[1] Additionally, the electron-deficient nature of the aniline ring can make oxidative addition more challenging.[2]

Troubleshooting Steps:

  • Protect the Amino Group: To prevent catalyst inhibition, consider protecting the amine functionality with a group like Boc (tert-butyloxycarbonyl). This is a common strategy when working with anilines in cross-coupling reactions.[3]

  • Optimize Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be efficient. Utilize bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle.[1][2] Well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) can also offer more reproducible results.[2]

  • Choice of Base and Solvent: The selection of base and solvent is critical. A common system is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water.[4] Ensure your solvents are properly degassed to prevent catalyst oxidation.[5]

  • Check Boronic Acid Quality: Boronic acids can degrade over time, forming unreactive boroxines.[6] Use fresh, high-purity boronic acid or its corresponding pinacol ester.

Q2: I am observing significant amounts of dehalogenated starting material in my reaction mixture. What is the cause and how can I minimize it?

A2: Dehalogenation, where the iodine or bromine is replaced by a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[3] This can be caused by the presence of water or other proton sources, or by certain catalyst/ligand combinations that favor a reductive pathway.

Troubleshooting Steps:

  • Use Anhydrous Solvents: While a small amount of water can be beneficial in Suzuki reactions, excess water can promote dehalogenation. Ensure your organic solvents are dry.

  • Select the Right Base: Stronger bases can sometimes exacerbate dehalogenation. Consider screening milder bases.

  • Ligand Selection: The choice of ligand can influence the rate of reductive dehalogenation versus the desired cross-coupling. Experiment with different ligands to find one that favors the productive pathway.

Q3: My Sonogashira coupling is giving low yields. What adjustments should I make?

A3: Low yields in Sonogashira couplings with this substrate can be due to catalyst deactivation, homocoupling of the alkyne (Glaser coupling), or issues with the copper co-catalyst.

Troubleshooting Steps:

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions, especially if you observe significant Glaser coupling. Certain palladium catalysts can facilitate the Sonogashira coupling without a copper co-catalyst.[7]

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and freshly distilled. The acidity of the NH group on the aniline can sometimes interfere with the reaction.[8]

  • Protecting the Alkyne: If you are using a volatile alkyne, consider using its trimethylsilyl (TMS)-protected counterpart.[9] The TMS group can be easily removed after the coupling reaction.

Q4: I'm attempting a Buchwald-Hartwig amination and it's not working. What are the key parameters to check?

A4: The Buchwald-Hartwig amination of this electron-deficient and sterically hindered substrate can be challenging.[10] Success hinges on the right combination of catalyst, ligand, and base.

Troubleshooting Steps:

  • Ligand is Crucial: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) that are specifically designed for difficult C-N bond formations.[2][11]

  • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary to deprotonate the amine coupling partner.[12]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[2] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.

Troubleshooting Workflows

Workflow for a Failed Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Start: Low/No Conversion check_catalyst Is the Pd catalyst active? (e.g., color change to black) start->check_catalyst check_reagents Are reagents pure? (Aniline, Boronic Acid) check_catalyst->check_reagents Yes protect_amine Protect the -NH2 group (e.g., Boc) check_catalyst->protect_amine No check_conditions Are reaction conditions optimal? (Base, Solvent, Temp) check_reagents->check_conditions Yes purify_reagents Purify starting materials. Use fresh boronic acid. check_reagents->purify_reagents No optimize_base Screen different bases (K2CO3, K3PO4) check_conditions->optimize_base No change_ligand Use bulky, e--rich ligand (e.g., SPhos, XPhos) protect_amine->change_ligand use_precatalyst Use a well-defined precatalyst (e.g., G3/G4) change_ligand->use_precatalyst success Successful Coupling use_precatalyst->success purify_reagents->success degas_solvent Thoroughly degas solvents optimize_base->degas_solvent degas_solvent->success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.

Logical Flow for Minimizing Side Reactions

Side_Reaction_Troubleshooting start {Start: Side Products Observed} dehalogenation Dehalogenation Product - Check for proton sources - Use anhydrous solvents - Screen ligands start->dehalogenation homocoupling Homocoupling Product - Reduce catalyst loading - Lower reaction temperature - Ensure inert atmosphere start->homocoupling protodeboronation Protodeboronation of Boronic Acid - Use milder base - Use MIDA boronate or trifluoroborate salt start->protodeboronation end {Minimized Side Products} dehalogenation->end homocoupling->end protodeboronation->end

Caption: Logic for addressing common side reactions.

Quantitative Data Summary

Reaction TypeCommon Catalyst/Ligand SystemTypical BaseSolvent SystemCommon Issues
Suzuki-Miyaura Pd₂(dba)₃ / SPhosK₂CO₃ or K₃PO₄Dioxane/H₂OCatalyst inhibition, dehalogenation, protodeboronation
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEATHF or TolueneGlaser coupling, low reactivity
Buchwald-Hartwig Pd(OAc)₂ / BrettPhosNaOtBu or LHMDSToluene or DioxaneCatalyst deactivation, low conversion

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Protected Aniline
  • Amine Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify by column chromatography to obtain the N-Boc protected aniline.

  • Coupling Reaction:

    • To a flame-dried Schlenk flask, add the N-Boc protected aniline (1.0 eq), the arylboronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[5]

    • Add the degassed solvent (e.g., dioxane/water 4:1).

    • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.[1]

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of catalyst selection for cross-coupling reactions involving 4-Bromo-3,5-difluoro-2-iodoaniline. As Senior Application Scientists, we have structured this guide to move from frequently asked questions to in-depth troubleshooting, ensuring you have the necessary information to perform successful and selective couplings.

Introduction & Key Challenges

This compound is a valuable building block in medicinal chemistry and materials science due to its multiple, electronically distinct halogen atoms, which allow for sequential, site-selective functionalization. The primary challenge in utilizing this substrate lies in achieving chemoselective cross-coupling at either the carbon-iodine (C-I) or the carbon-bromine (C-Br) bond.

The success of a selective coupling hinges on exploiting the inherent differences in the reactivity of these two halogen sites. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C–I > C–Br > C–Cl, which is inversely correlated with their bond dissociation energies. This inherent reactivity difference is the cornerstone of achieving selectivity. The C-I bond, being weaker, will typically undergo oxidative addition to a Pd(0) catalyst at a much faster rate and under milder conditions than the more robust C-Br bond.

Frequently Asked Questions (FAQs)

Q1: Which bond (C-I or C-Br) is more reactive in palladium-catalyzed cross-coupling?

The C-I bond is significantly more reactive than the C-Br bond. The bond dissociation energy for a C-I bond on an aromatic ring is approximately 280 kJ/mol, whereas for a C-Br bond it is around 338 kJ/mol. Palladium(0) catalysts will preferentially undergo oxidative addition into the weaker C-I bond, allowing for selective functionalization at this position under carefully controlled conditions.

Q2: Can I achieve selective coupling at the C-I position?

Yes, selective coupling at the C-I position is the more straightforward transformation. By using mild reaction conditions, such as lower temperatures and carefully chosen ligands, the catalyst can be tuned to react exclusively with the iodo group, leaving the bromo group intact for subsequent reactions.

Q3: What are the best starting catalysts for Suzuki, Sonogashira, and Buchwald-Hartwig couplings with this substrate?

For a selective C-I coupling, a good starting point for all three reaction types is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable ligand. For Suzuki reactions, phosphine ligands like PPh₃ or Buchwald-type ligands (e.g., SPhos, XPhos) are effective. For Sonogashira couplings, a copper(I) co-catalyst (like CuI) is often essential, and phosphine ligands are also commonly used. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are generally required.

Q4: Why is my reaction showing low yield or no conversion?

This can be due to several factors:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or it may have decomposed. Ensure your palladium source and ligands are of high quality and handled under an inert atmosphere.

  • Incorrect Ligand: The chosen ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination.

  • Inappropriate Base or Solvent: The base might be too weak to facilitate the transmetalation step (in Suzuki) or deprotonation (in Sonogashira and Buchwald-Hartwig). The solvent might not be appropriate for the solubility of the reactants or the stability of the catalyst.

  • Low Reaction Temperature: While lower temperatures favor selectivity, a temperature that is too low can result in a sluggish or stalled reaction.

Q5: I am observing significant dehalogenation. How can I minimize this side reaction?

Dehalogenation, particularly of the more reactive C-I bond, can be a competing side reaction. This often occurs in the presence of strong bases and certain solvents, especially at elevated temperatures. To minimize dehalogenation:

  • Use a weaker base if possible (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄).

  • Avoid protic solvents, which can be a source of hydrogen.

  • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q6: How do I choose the right ligand for my reaction?

The choice of ligand is critical for tuning the reactivity and stability of the palladium catalyst.

  • For Suzuki-Miyaura: Triphenylphosphine (PPh₃) is a good starting point for simple couplings. For more challenging substrates, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote faster oxidative addition and reductive elimination.

  • For Sonogashira: PPh₃ is often sufficient, especially with a Cu(I) co-catalyst. In copper-free Sonogashira couplings, more specialized ligands may be required.

  • For Buchwald-Hartwig: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to facilitate the challenging C-N bond formation.

Catalyst & Condition Selection Guides

The following tables provide recommended starting conditions for achieving selective C-I bond functionalization of this compound.

Table 1: Recommended Catalysts for Selective C-I Bond Functionalization

Cross-Coupling TypePalladium SourceLigandTypical Loading (mol%)Co-catalyst/Additive
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhos1-5%-
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃1-5%CuI (0.5-2 mol%)
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhos1-5%-

Table 2: Solvent and Base Selection Guide

Cross-Coupling TypeRecommended SolventsRecommended Bases
Suzuki-Miyaura Toluene, Dioxane, THF, DME (often with water)K₂CO₃, Cs₂CO₃, K₃PO₄
Sonogashira THF, DMF, Toluene, AcetonitrileEt₃N, DIPEA, Piperidine
Buchwald-Hartwig Toluene, Dioxane, THFNaOtBu, K₃PO₄, Cs₂CO₃

Troubleshooting Guides

Problem 1: Low or No Conversion
  • Potential Cause A: Inactive Catalyst

    • Troubleshooting: The active Pd(0) species is crucial. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction. The ligand can often facilitate this. Always use high-purity reagents and degassed solvents to avoid catalyst poisoning, especially by oxygen.

    • Solution:

      • Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).

      • Use freshly opened, high-purity palladium precatalysts and ligands.

      • Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.

  • Potential Cause B: Incorrect Ligand

    • Troubleshooting: The ligand's electronic and steric properties directly influence the catalytic cycle. A ligand that is not electron-rich enough may lead to slow oxidative addition.

    • Solution:

      • Screen a panel of ligands. For Suzuki and Buchwald-Hartwig, start with PPh₃ and then move to more electron-rich and bulky ligands like SPhos or XPhos.

      • Ensure the correct Palladium-to-Ligand ratio is used (typically 1:1 to 1:4).

Problem 2: Poor Chemoselectivity (Reaction at both C-I and C-Br)
  • Potential Cause A: High Reaction Temperature

    • Troubleshooting: While higher temperatures increase reaction rates, they can also provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

    • Solution:

      • Start reactions at room temperature or slightly above (e.g., 40-50 °C) and monitor for selective conversion of the C-I bond.

      • If the reaction is too slow, increase the temperature incrementally (e.g., in 10 °C steps) while carefully monitoring the product distribution by GC-MS or LC-MS.

  • Potential Cause B: Catalyst System is Too Reactive

    • Troubleshooting: Highly active catalyst systems, especially those with very bulky and electron-rich ligands, can sometimes be less selective.

    • Solution:

      • Switch to a less bulky or less electron-donating ligand (e.g., from XPhos to PPh₃).

      • Decrease the catalyst loading.

Problem 3: Significant Side Reactions (Dehalogenation, Homocoupling)
  • Potential Cause A: Dehalogenation

    • Troubleshooting: This side reaction is often promoted by strong bases and can be a particular issue with electron-deficient aromatic rings.

    • Solution:

      • Use a milder base (e.g., K₂CO₃ or even an organic base like Et₃N for Sonogashira).

      • Ensure the reaction is run under strictly anhydrous conditions (unless water is part of the solvent system, as in some Suzuki couplings).

  • Potential Cause B: Homocoupling of the Coupling Partner

    • Troubleshooting: This is common in Suzuki reactions with boronic acids (Glaser-type coupling) and in Sonogashira reactions with terminal alkynes (Hay coupling).

    • Solution:

      • For Suzuki, ensure high purity of the boronic acid.

      • For Sonogashira, the presence of the palladium catalyst and the amine base can promote this. Ensure the reaction is run under an inert atmosphere to minimize oxidative coupling. Adding the alkyne slowly to the reaction mixture can sometimes help.

Experimental Protocols

Protocol 1: General Procedure for a Selective Suzuki-Miyaura Coupling at the C-I Position

  • To a dry reaction flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Stir the mixture at a controlled temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Selective Sonogashira Coupling at the C-I Position

  • To a dry reaction flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI, 1 mol%).

  • Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visual Guides

Catalyst_Selection_Workflow start Start: this compound target Desired Reaction? start->target suzuki Suzuki-Miyaura (C-C bond) target->suzuki Boronic Acid sonogashira Sonogashira (C-C bond, alkyne) target->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N bond) target->buchwald Amine cond_suzuki Conditions: - Pd(OAc)₂ / SPhos - K₂CO₃ - Dioxane/H₂O - 50-80 °C suzuki->cond_suzuki cond_sonogashira Conditions: - PdCl₂(PPh₃)₂ / CuI - Et₃N - THF - 25-40 °C sonogashira->cond_sonogashira cond_buchwald Conditions: - Pd₂(dba)₃ / XPhos - NaOtBu - Toluene - 80-100 °C buchwald->cond_buchwald product Selective C-I Functionalized Product cond_suzuki->product cond_sonogashira->product cond_buchwald->product

Caption: Decision tree for initial catalyst and condition selection.

Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex R-Pd(II)L₂(I) pd0->pd2_complex  + R-I tm Transmetalation (e.g., with R'-[M]) pd2_trans R-Pd(II)L₂(R') pd2_complex->pd2_trans  + R'-[M] pd2_trans->pd0  - R-R' re Reductive Elimination product R-R' pd2_trans->product substrate R-I (Ar-I)

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-3,5-difluoro-2-iodoaniline, a highly substituted aniline derivative, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth comparison of various analytical techniques for its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by other crucial methods. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and accurately characterize this and structurally related compounds.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules, offering a wealth of information about the chemical environment, connectivity, and relative number of protons.[1] For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring and identifying the protons of the amine group.

Predicting the ¹H NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we can predict its ¹H NMR spectrum by analyzing the substituent effects on the chemical shifts and coupling constants of analogous aniline derivatives.[2] The aniline ring has one remaining proton, and the amine group has two protons.

  • Aromatic Region: The single aromatic proton (H-6) is expected to appear as a triplet of doublets. The primary splitting will be a triplet due to coupling with the two adjacent fluorine atoms at positions 3 and 5. A smaller doublet splitting will arise from coupling to the nitrogen of the amine group. The electron-withdrawing effects of the halogens (Br, F, I) and the electron-donating effect of the amino group will influence the precise chemical shift. Based on data for similar halogenated anilines, this proton is predicted to resonate in the downfield region of the aromatic spectrum.[3][4][5][6][7]

  • Amine Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet.[1] The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

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} A streamlined workflow for the ¹H NMR analysis of this compound.

A Multi-faceted Approach: Comparative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound necessitates a multi-technique approach to ensure unambiguous structural confirmation and purity assessment.[8]

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, connectivity, and count.Rapid, non-destructive, provides detailed structural information.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, chemical environment of each carbon.Complements ¹H NMR, confirms the number of unique carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.
¹⁹F NMR Fluorine environment and coupling to other nuclei.Highly sensitive for fluorine-containing compounds, provides direct information on fluoro-substituents.Requires a spectrometer equipped for ¹⁹F detection.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, determines molecular formula with high resolution MS.Isomers may not be distinguishable by mass alone.[9]
Elemental Analysis Percent composition of C, H, N, and halogens.Confirms the elemental composition of the bulk sample.Requires a pure sample, does not provide structural information.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the aromatic ring. The chemical shifts of these carbons will be significantly influenced by the attached halogens and the amino group. The carbons directly bonded to the electronegative fluorine atoms will exhibit characteristic splitting patterns (C-F coupling).[10][11][12]

¹⁹F NMR Spectroscopy

Given the presence of two fluorine atoms, ¹⁹F NMR is a highly informative technique. A single signal is expected for the two equivalent fluorine atoms at the 3 and 5 positions. The chemical shift of this signal will be characteristic of fluorine atoms on an aromatic ring, and its multiplicity will reveal couplings to the neighboring aromatic proton.[13][14][15][16]

Mass Spectrometry

Mass spectrometry (MS) is essential for determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. The isotopic pattern observed in the mass spectrum will be characteristic of a molecule containing one bromine atom and one iodine atom, providing further confirmation of the elemental composition.[17][18][19] The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, while iodine is monoisotopic.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[20][21] Additionally, specific methods for halogen determination can quantify the amounts of bromine, fluorine, and iodine.[22][23] This technique is crucial for confirming the empirical formula of the synthesized compound and assessing its purity.

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} Logical relationships in the multi-technique characterization of this compound.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

For purity assessment, HPLC is a valuable complementary technique.[24][25][26][27]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with a suitable percentage of B, and ramp up to a higher percentage over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks to determine the purity profile.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While ¹H NMR provides the foundational structural information, its combination with ¹³C NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis allows for an unequivocal confirmation of its structure and purity. This guide provides a robust framework for approaching the analysis of this and other complex halogenated aromatic compounds, ensuring data integrity and confidence in downstream applications within the pharmaceutical and chemical industries.

References

13C NMR Characterization of 4-Bromo-3,5-difluoro-2-iodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth technical comparison and characterization of 4-Bromo-3,5-difluoro-2-iodoaniline, a polysubstituted aniline with potential applications in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific compound, this guide will leverage predictive models, analysis of structurally similar compounds, and foundational NMR principles to provide a robust characterization.

The Challenge of Polysubstituted Aromatics in 13C NMR

The 13C NMR spectrum of a substituted benzene ring is a sensitive reporter of the electronic environment of each carbon atom. The chemical shift of a particular carbon is influenced by the complex interplay of inductive and resonance effects of the various substituents. In the case of this compound, the presence of four different substituents—an amino group (-NH2), two fluorine atoms, a bromine atom, and an iodine atom—creates a unique and challenging spectral interpretation problem.

The electron-donating amino group tends to shield the ortho and para carbons, shifting them upfield (to lower ppm values). Conversely, the electronegative halogens (F, Br, I) exert a deshielding inductive effect on the directly attached (ipso) carbon, shifting it downfield. However, the "heavy atom effect" of bromine and especially iodine can cause a significant upfield shift of the ipso-carbon, counteracting the inductive deshielding.[1][2] Furthermore, the fluorine atoms will exhibit spin-spin coupling with adjacent carbon atoms, leading to characteristic splitting patterns in the 13C NMR spectrum.[3]

Predicted 13C NMR Spectral Data for this compound

In the absence of experimental data, a predicted 13C NMR spectrum provides a valuable starting point for characterization. The following table outlines the predicted chemical shifts for this compound, generated using established NMR prediction algorithms and by applying substituent effect principles.

Carbon Atom Predicted Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling) Rationale for Prediction
C1 (-NH2)145 - 150SingletThe amino group is strongly electron-donating, but the ortho-iodine and two meta-fluorine atoms will have a deshielding influence.
C2 (-I)80 - 90DoubletThe heavy atom effect of iodine is expected to cause a significant upfield shift.[1][2] Coupling to the adjacent fluorine at C3 will result in a doublet.
C3 (-F)155 - 160Doublet of DoubletsThe carbon directly bonded to fluorine will be significantly deshielded. It will show a large one-bond C-F coupling and a smaller two-bond coupling to the fluorine at C5.
C4 (-Br)110 - 115DoubletThe bromine atom's influence is a balance of inductive deshielding and a moderate heavy atom effect. A two-bond coupling to the fluorine at C3 and C5 is expected.
C5 (-F)155 - 160Doublet of DoubletsSimilar to C3, this carbon will be deshielded and show coupling to both the directly attached fluorine and the fluorine at C3.
C6100 - 105DoubletThis carbon is ortho to the amino group (shielding) and flanked by iodine and fluorine (deshielding). Coupling to the adjacent fluorine at C5 is expected.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted spectrum of this compound, it is instructive to compare it with the known 13C NMR data of simpler halogenated anilines.

Compound C1 (-NH2) C2 C3 C4 C5 C6 Solvent
Aniline[4]146.6115.1129.2118.5129.2115.1CDCl3
4-Bromoaniline[5]145.6116.8132.1110.2132.1116.8CDCl3
4-Iodoaniline[6]146.1117.3137.979.4137.9117.3CDCl3
3,5-Difluoroaniline~148~102~163~102~163~102CDCl3

Key Observations:

  • Effect of Bromine and Iodine at C4: Comparing aniline to 4-bromoaniline and 4-iodoaniline clearly demonstrates the heavy atom effect. While bromine at C4 causes a moderate upfield shift (118.5 ppm to 110.2 ppm), the effect of iodine is much more pronounced, shifting the C4 signal significantly upfield to 79.4 ppm.[5][6]

  • Effect of Fluorine: In 3,5-difluoroaniline, the carbons directly attached to fluorine (C3 and C5) are strongly deshielded (~163 ppm), while the ortho and para carbons (C2, C4, C6) are shielded relative to aniline.

  • Synergistic Effects: In this compound, these individual substituent effects will be combined, leading to a complex and unique spectral pattern. The predicted upfield shift for C2 is a direct consequence of the powerful shielding effect of the ortho-iodine.

Experimental Protocol for 13C NMR Acquisition

For the successful characterization of this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tune and match the 13C probe to the resonant frequency.

  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

3. 13C NMR Data Acquisition:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.

  • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

  • Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans: To achieve an adequate signal-to-noise ratio, a sufficient number of scans should be acquired (typically ranging from a few hundred to several thousand, depending on the sample concentration).

4. Data Processing and Analysis:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

  • Phase and baseline correct the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks and assign the chemical shifts. For unambiguous assignments, 2D NMR experiments such as HSQC and HMBC may be necessary.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the characterization of this compound using 13C NMR spectroscopy.

G cluster_0 Prediction & Hypothesis cluster_1 Experimental Verification cluster_2 Comparative Analysis & Confirmation A Propose Structure: This compound B Predict 13C NMR Spectrum (Substituent Effects, Software) A->B C Hypothesize Chemical Shifts and Coupling Patterns B->C G Compare Experimental Data with Prediction C->G Compare D Prepare Sample & Acquire 1D 13C NMR Data E Process and Analyze Spectrum (Phasing, Baseline, Referencing) D->E F Acquire 2D NMR if Needed (HSQC, HMBC) E->F If ambiguity exists F->G Correlate H Compare with Spectra of Related Halogenated Anilines G->H I Final Structure Confirmation H->I

Caption: Logical workflow for the 13C NMR characterization of this compound.

Conclusion

The 13C NMR characterization of this compound presents a compelling case study in the interpretation of complex substitution patterns in aromatic systems. While experimental data is not yet publicly available, a thorough understanding of substituent effects, coupled with modern prediction tools and comparison with known analogs, allows for a robust and scientifically sound characterization. The heavy atom effect of iodine, the strong deshielding and coupling from fluorine, and the interplay with the bromo and amino functionalities are all expected to contribute to a unique and informative 13C NMR spectrum. The provided experimental protocol offers a reliable framework for obtaining high-quality data for this and other similarly complex molecules, ultimately aiding in the advancement of chemical research and development.

References

A Technical Guide to the Chemoselective Functionalization of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the design and synthesis of novel molecular entities with precisely tailored properties are paramount. Polyhalogenated anilines represent a class of exceptionally versatile building blocks, offering multiple reaction sites for the strategic introduction of diverse functional groups. Among these, 4-Bromo-3,5-difluoro-2-iodoaniline stands out as a substrate of significant interest due to its unique substitution pattern, which allows for highly selective sequential cross-coupling reactions.

This guide provides an in-depth technical comparison of the reactivity of this compound with other structurally related anilines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By synthesizing established principles of organometallic chemistry with comparative data from analogous systems, this document aims to equip researchers with the predictive insights and practical protocols necessary to effectively harness the synthetic potential of this valuable intermediate.

The Reactivity Hierarchy of Halogen Substituents

The chemoselectivity observed in the cross-coupling reactions of polyhalogenated aromatics is fundamentally governed by the bond dissociation energies of the carbon-halogen (C-X) bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step in the catalytic cycle. Weaker C-X bonds undergo this step more readily, leading to a predictable reactivity trend.[1]

The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:

Iodine > Bromine > Chlorine > Fluorine

This hierarchy is a direct consequence of the decreasing C-X bond strength down the group.[1] For this compound, this principle dictates that the C-I bond at the ortho position is the most labile and will preferentially react under carefully controlled conditions, leaving the C-Br bond at the para position and the highly inert C-F bonds untouched for subsequent functionalization. This inherent reactivity difference is the key to the selective, stepwise elaboration of the aniline core.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a robust method for forging carbon-carbon bonds, is highly sensitive to the nature of the halogen substituent. The higher reactivity of iodo- and bromo-substituted anilines generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-analogues.[1]

Below is a comparative table illustrating typical conditions and yields for the Suzuki-Miyaura coupling of various polyhalogenated anilines, demonstrating the influence of the halogen substitution pattern on reactivity.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2-iodoaniline Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~90% (at Iodine)
2-Bromo-4-iodoaniline Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O908~92% (at Iodine)
4-Bromo-2-chloroaniline Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10016~85% (at Bromine)
2,4-Dibromoaniline Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂O1006~95% (at 4-position)

Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodo-Position

This generalized protocol is designed for the selective coupling at the more reactive iodo-position of a bromo-iodo-substituted aniline.

Materials:

  • Bromo-iodo-aniline (e.g., 4-Bromo-2-iodoaniline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Schlenk flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-iodo-aniline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, boronic acid, catalyst, and base in flask B Add degassed solvent C Heat under inert atmosphere A->C D Monitor progress (TLC/LC-MS) C->D E Cool and perform aqueous workup D->E F Dry and concentrate organic phase E->F G Purify by chromatography F->G

Suzuki-Miyaura Coupling Experimental Workflow

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2] The choice of palladium precursor and, crucially, the phosphine ligand is critical for achieving high yields and broad substrate scope.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the I > Br > Cl trend. This allows for the selective amination at the iodo-position of this compound.

The electron-withdrawing nature of the fluorine atoms on the aniline ring can influence the reaction rate. While electron-deficient aryl halides are generally more reactive towards oxidative addition, the aniline nitrogen's basicity is also a factor.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2-iodoaniline MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~88% (at Iodine)
2-Bromo-4-iodoaniline AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11018~85% (at Iodine)
4-Bromo-2-chloroaniline PiperidinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH10024~80% (at Bromine)
2,4-Dibromoaniline n-HexylaminePd(OAc)₂ / DavePhosNaOtBuToluene9010~92% (at 4-position)

Yields are representative and can vary based on specific reaction conditions and the nature of the amine.

Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol is designed for the selective amination at the iodo-position of a bromo-iodo-substituted aniline.

Materials:

  • Bromo-iodo-aniline (e.g., 4-Bromo-2-iodoaniline) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube, magnetic stirrer, and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene, followed by the bromo-iodo-aniline and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Workflow cluster_prep Inert Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add catalyst, ligand, and base to Schlenk tube B Add aniline, amine, and solvent C Seal and heat with stirring A->C D Monitor for completion C->D E Cool, dilute, and filter D->E F Aqueous wash and dry E->F G Concentrate and purify F->G

Buchwald-Hartwig Amination Experimental Workflow

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.[4] This reaction is particularly sensitive to the identity of the halogen, with iodoarenes being significantly more reactive than bromoarenes.[5] This reactivity difference allows for highly selective alkynylation at the C-I bond of this compound, often at or near room temperature. In contrast, coupling at the C-Br bond would require more forcing conditions, such as elevated temperatures and potentially a different catalyst system.

The presence of the ortho-amino group can potentially influence the reaction through coordination to the palladium or copper catalysts. However, successful Sonogashira couplings of ortho-amino haloanilines are well-documented.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2-iodoaniline PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT6~95% (at Iodine)
2-Bromo-4-iodoaniline TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene508~90% (at Iodine)
4-Bromo-2-chloroaniline PhenylacetylenePd(OAc)₂ / SPhos / CuICs₂CO₃Dioxane10018~75% (at Bromine)
2,4-Dibromoaniline 1-OctynePd(PPh₃)₄ / CuIEt₃NDMF8012~88% (at 4-position)

Yields are representative and can vary based on specific reaction conditions and the nature of the alkyne.

Experimental Protocol: Selective Sonogashira Coupling

This protocol outlines a general procedure for the selective Sonogashira coupling at the iodo-position of a bromo-iodo-substituted aniline.

Materials:

  • Bromo-iodo-aniline (e.g., 4-Bromo-2-iodoaniline) (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Schlenk flask, magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-iodo-aniline, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF, followed by the triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X L₂ Pd0->PdII R¹-X OA Oxidative Addition Pd_alkyne R¹-Pd(II)-C≡C-R² L₂ PdII->Pd_alkyne TM Transmetalation CuI Cu(I)X Cu_alkyne R²-C≡C-Cu CuI->Cu_alkyne R²-C≡CH, Base Cu_cycle Copper Cycle Cu_alkyne->CuI Pd_alkyne->Pd0 R¹-C≡C-R² RE Reductive Elimination

Simplified Catalytic Cycles in Sonogashira Coupling

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity is governed by the well-established principles of palladium-catalyzed cross-coupling, with the carbon-iodine bond serving as the primary site for functionalization under controlled conditions. This inherent chemoselectivity allows for the sequential introduction of different moieties, enabling the construction of complex molecular architectures.

By understanding the relative reactivity of the different halogen substituents and employing the appropriate reaction conditions, researchers can unlock the full synthetic potential of this and similar polyhalogenated anilines. The protocols and comparative data presented in this guide serve as a foundation for the rational design of synthetic routes and the efficient execution of these powerful transformations in the pursuit of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to HPLC and LC-MS for the Purity Analysis of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is not just a regulatory requirement; it is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity analysis of 4-Bromo-3,5-difluoro-2-iodoaniline, a complex halogenated aniline. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate analytical strategy for your needs.

The Analytical Challenge: this compound

This compound is a highly substituted aniline derivative, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and other high-value chemicals.[1][2] The intricate arrangement of four different halogen substituents on the aniline ring presents unique analytical challenges. Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation.[1][3] These impurities may be structurally very similar to the main compound, making their separation and identification a non-trivial task.

Methodologies Under the Microscope: HPLC-UV vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture.[4][5] When coupled with a Ultraviolet (UV) detector, it provides a robust and cost-effective method for routine purity assessments.[4] However, for complex samples like this compound, where impurities may lack a strong UV chromophore or co-elute with the main peak, HPLC-UV alone might not suffice.

This is where Liquid Chromatography-Mass Spectrometry (LC-MS) comes to the forefront. By combining the high separation efficiency of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, LC-MS offers a significant advantage.[4][6][7] It often eliminates the need for extensive method development aimed at complete baseline separation and provides invaluable mass-to-charge ratio information, enabling the confident identification of impurities.[4]

Experimental Workflow: A Comparative Overview

Experimental Workflow cluster_0 HPLC-UV Analysis cluster_1 LC-MS Analysis prep_uv Sample Preparation (Dissolution in Mobile Phase) hplc_uv HPLC Separation (C18 Column, Gradient Elution) prep_uv->hplc_uv detect_uv UV Detection (Diode Array Detector) hplc_uv->detect_uv data_uv Data Analysis (Peak Integration, Purity Calculation) detect_uv->data_uv prep_ms Sample Preparation (Dissolution in Mobile Phase) lc_ms LC Separation (C18 Column, Gradient Elution) prep_ms->lc_ms detect_ms Mass Spectrometry Detection (ESI-QTOF) lc_ms->detect_ms data_ms Data Analysis (Peak Identification by m/z, Purity Calculation) detect_ms->data_ms

Caption: Comparative workflow for HPLC-UV and LC-MS analysis.

Experimental Protocols

The following protocols are designed to be self-validating, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[8][9][10]

HPLC-UV Method

This method is designed for the quantitative determination of the purity of this compound and the detection of known impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at 254 nm

3. Data Analysis:

  • Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

LC-MS Method

This method is optimized for the identification and quantification of both known and unknown impurities.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC-UV method.

2. Chromatographic Conditions:

  • The same chromatographic conditions as the HPLC-UV method can be employed to facilitate direct comparison.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: 50-1000 m/z

  • Acquisition Mode: Full Scan (MS) and Tandem MS (MS/MS) of significant impurity peaks.

4. Data Analysis:

  • Identify the main component and impurities by their retention times and mass-to-charge ratios.

  • Utilize tandem mass spectrometry (MS/MS) to obtain fragment ion information for structural elucidation of unknown impurities.[7]

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical, yet realistic, performance data for the two methods.

Table 1: Chromatographic Performance

ParameterHPLC-UVLC-MS
Retention Time (Main Peak) 15.2 min15.2 min
Resolution (Main Peak vs. Closest Impurity) 1.81.8 (Chromatographically)
Theoretical Plates >10,000>10,000
Tailing Factor 1.11.1

Table 2: Sensitivity and Impurity Detection

ParameterHPLC-UVLC-MS
Limit of Detection (LOD) ~0.01%<0.001%
Limit of Quantification (LOQ) ~0.03%<0.005%
Impurity Identification Based on Retention Time (requires standards)Based on m/z and fragmentation pattern
Detection of Co-eluting Impurities ChallengingPossible with mass analysis

Discussion: Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS for the purity analysis of this compound is dictated by the specific requirements of the analysis.

HPLC-UV: The Workhorse for Routine Analysis

For routine quality control where the impurity profile is well-characterized and reference standards are available, HPLC-UV is a robust, reliable, and cost-effective solution.[4] It provides excellent quantitative data and is suitable for high-throughput environments. The primary limitation lies in its reliance on UV absorbance for detection and the potential for co-elution to mask impurities.[11][12]

LC-MS: The Gold Standard for Impurity Profiling and Identification

When dealing with unknown impurities or complex mixtures, LC-MS is the superior technique.[6][7] Its ability to provide molecular weight information and structural data through fragmentation analysis is invaluable for impurity identification without the need for reference standards.[7][13] The enhanced sensitivity of modern mass spectrometers allows for the detection and quantification of trace-level impurities that might be missed by UV detection.[13][14]

Logical Relationship: Method Selection

Method Selection start Analytical Goal routine_qc Routine QC (Known Impurities) start->routine_qc impurity_id Impurity Identification (Unknowns Present) start->impurity_id hplc_uv HPLC-UV routine_qc->hplc_uv lc_ms LC-MS impurity_id->lc_ms

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are indispensable tools in the arsenal of the modern analytical chemist. For the purity analysis of this compound, the following recommendations can be made:

  • For routine process monitoring and quality control of established synthetic routes: A validated HPLC-UV method provides a cost-effective and reliable solution for ensuring batch-to-batch consistency.

  • During process development, for the characterization of new impurities, or in troubleshooting out-of-specification batches: LC-MS is the method of choice, offering unparalleled capabilities for impurity identification and structural elucidation.

Ultimately, a comprehensive approach that leverages the strengths of both techniques will provide the highest level of confidence in the purity and quality of this compound, ensuring the integrity of downstream applications in drug development and beyond.

References

A Comparative Analysis of the Prospective Crystal Structure of 4-Bromo-3,5-difluoro-2-iodoaniline and its Derivatives: An Insight for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a key building block in the synthesis of pharmaceuticals and agrochemicals, the solid-state architecture of 4-bromo-3,5-difluoro-2-iodoaniline is of significant interest to the scientific community.[1] While a definitive X-ray crystal structure for this specific molecule is not publicly available, a comprehensive comparative analysis of its closely related derivatives can provide invaluable predictive insights into its molecular packing and the non-covalent interactions that govern its crystalline form. This guide offers a detailed examination of the crystal structures of analogous halogenated anilines, presenting a framework for understanding the potential supramolecular assembly of this compound. Such an understanding is crucial for anticipating its physicochemical properties, including solubility and bioavailability, which are critical in drug development.[2]

Comparative Structural Analysis of Halogenated Anilines

The interplay of hydrogen bonds, halogen bonds, and π-stacking interactions dictates the crystal packing of halogenated anilines.[3][4] An analysis of known structures provides a foundation for predicting the supramolecular motifs in this compound.

Table 1: Crystallographic Data and Intermolecular Interactions of Representative Halogenated Anilines

CompoundCSD ReferenceKey Intermolecular InteractionsNoteworthy Structural Features
3-Iodoaniline Re-determined[3]N–H···N hydrogen bonds, Halogen bonding, π-type interactionsForms columnar-layered packing motives.[3]
4-Chloro-2-iodoaniline CCDC 1015344[4]N–H···N hydrogen bonding, Cl···I contact, Offset π-stackingCreates[5] chains via hydrogen bonding.[4][6]
Perhalogenated Anilines (general) VariesN–H···N hydrogen bonds, Halogen bonds (Br···N, I···N), C–H···N/F contactsExhibit bifunctional donor properties for both hydrogen and halogen bonds.[7][8]
p-Bromoaniline Determined from powder data[9]Weak van der Waals interactionsMolecules form zigzag chains.[9]

Based on these established structures, we can infer the likely interactions governing the crystal lattice of this compound. The presence of the amino group strongly suggests the formation of N–H···N hydrogen bonds, a common feature in aniline derivatives.[3][4] Furthermore, the array of halogen substituents (F, Br, I) introduces the potential for a complex network of halogen bonds. The iodine atom, with its pronounced σ-hole, is a potent halogen bond donor and is likely to interact with the nitrogen atom of a neighboring molecule (I···N). The interplay between the different halogens (e.g., I···Br, I···F, Br···F) will also contribute to the overall packing, with the relative strengths of these interactions influencing the final architecture.[10][11]

Hypothetical Intermolecular Interactions in this compound

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Experimental Protocols

The following protocol is adapted from a known synthesis of 4-bromo-2-iodoaniline and serves as a representative procedure for the preparation of multi-halogenated anilines.

  • Reaction Setup: In a suitable reaction vessel, cool a vigorously stirred suspension of 2-iodoaniline (10.0 g, 45.7 mmol), potassium bromide (6.52 g, 54.8 mmol), and ammonium molybdate tetrahydrate (0.57 g, 0.46 mmol) in acetic acid (54 mL) to 0°C.

  • Addition of Reagent: Add sodium perborate (7.74 g, 50.3 mmol) to the cooled suspension.

  • Reaction: Stir the reaction mixture for two hours, allowing it to warm to room temperature.

  • Quenching: Add water and continue stirring for an additional hour. Pour the mixture into ice-water.

  • Workup: Filter the resulting solid and wash it with water. Dissolve the solid in ethyl acetate (250 mL) and wash with a saturated aqueous potassium carbonate solution (2 x 75 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

This generalized protocol is based on standard crystallographic techniques described for related compounds.[4][7][8]

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Perform the diffraction measurement on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).[7][8]

    • Collect data at a low temperature (e.g., 170 K) to minimize thermal vibrations.[7][8]

    • Use an appropriate scan mode (e.g., ω scan) to collect a complete dataset.

  • Data Reduction: Process the collected data using appropriate software for cell refinement and data reduction.[7][8]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or other suitable techniques.

    • Refine the structural model against the experimental data.

    • Locate and refine all non-hydrogen atoms anisotropically. Treat hydrogen atoms with a mixture of independent and constrained refinement.[4]

Experimental Workflow for Structural Elucidation

Experimental Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Data_Processing Data Processing & Structure Solution SCXRD->Data_Processing Structural_Analysis Structural Analysis & Visualization Data_Processing->Structural_Analysis

Caption: A generalized workflow for the synthesis and structural determination of aniline derivatives.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis of its structural analogues provides a robust framework for predicting its solid-state behavior. The interplay of N–H···N hydrogen bonds, a hierarchy of halogen bonds, and potential π–π stacking interactions will likely define its crystal packing. The experimental protocols outlined in this guide provide a clear path for the synthesis, crystallization, and structural elucidation of this and other novel halogenated anilines. A definitive crystal structure would not only validate these predictions but also provide crucial data for computational modeling and a deeper understanding of structure-property relationships, ultimately aiding in the rational design of new pharmaceuticals and advanced materials.

References

A Comparative Guide to the Synthetic Routes of 4-Bromo-3,5-difluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic core is paramount. Polysubstituted anilines, such as 4-Bromo-3,5-difluoro-2-iodoaniline, are highly sought-after building blocks. The unique electronic properties conferred by the electron-withdrawing fluorine and iodine atoms, combined with the synthetically versatile bromine and amino functionalities, make this molecule a cornerstone for constructing complex molecular architectures. Its utility is particularly noted in the synthesis of novel pharmaceuticals and agrochemicals where tailored substituent patterns are crucial for optimizing biological activity and pharmacokinetic profiles.[1][2]

This guide provides an in-depth comparison of two plausible synthetic strategies for obtaining this compound, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits.

Route A: The Convergent Approach via Direct Ortho-Iodination

This strategy represents the most direct and convergent pathway, leveraging the commercially available and advanced intermediate, 4-bromo-3,5-difluoroaniline.[1][3][4] The core of this route is a single, regioselective iodination step.

Experimental Protocol: Ortho-Iodination of 4-Bromo-3,5-difluoroaniline
  • Reaction Setup: To a solution of 4-bromo-3,5-difluoroaniline (1.0 eq.) in a non-polar aprotic solvent such as benzene or toluene (approx. 0.1 M), add a catalytic amount of acetic acid (0.1 eq.).

  • Reagent Addition: At room temperature, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 15 minutes. The use of a slight excess of NIS ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Mechanistic Rationale & Expert Insights

The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The aniline's amino group is a powerful ortho-, para-director.[5] In our starting material, the para-position is already occupied by a bromine atom, thus directing the incoming electrophile (the iodonium ion from NIS) to the ortho-positions (C2 and C6).

The choice of solvent is critical. It has been demonstrated that the iodination of anilines with NIS can be steered towards ortho-substitution by using non-polar solvents in the presence of an acid catalyst like acetic acid.[6][7] In contrast, polar solvents such as DMSO dramatically favor para-substitution.[6][7] This solvent-dependent regioselectivity is a key principle that we exploit to ensure the desired outcome. The two ortho positions are electronically and sterically equivalent, hence mono-iodination will occur at either the C2 or C6 position, yielding the same product.

Caption: Workflow for Route A: Direct Iodination.

Route B: The Linear Approach from a Basic Precursor

This alternative strategy begins with a more fundamental starting material, 3,5-difluoroaniline, and involves a two-step sequence of halogenations.[2][8]

Experimental Protocol: Stepwise Halogenation

Step 1: Para-Bromination of 3,5-Difluoroaniline

  • Reaction Setup: Dissolve 3,5-difluoroaniline (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise. Maintaining a low temperature helps to control the reaction's exothermicity and minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC/HPLC analysis indicates full consumption of the starting material.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic phase is then washed, dried, and concentrated. The resulting 4-bromo-3,5-difluoroaniline is often pure enough for the next step, or it can be recrystallized if necessary.

Step 2: Ortho-Iodination of 4-Bromo-3,5-difluoroaniline

The protocol for this step is identical to the one described in Route A .

Mechanistic Rationale & Expert Insights

This linear synthesis relies on the predictable directing effects of the substituents. In the first step, the powerful activating and ortho-, para-directing amino group guides the incoming bromine electrophile. While both ortho- and para-positions are activated, the para-position is generally less sterically hindered, leading to the preferential formation of 4-bromo-3,5-difluoroaniline.[5] The two fluorine atoms at the meta-positions also deactivate the ring, which helps to temper the reactivity and reduce the likelihood of over-halogenation compared to aniline itself.

The subsequent iodination step follows the same logic as in Route A. The key challenge in this route is ensuring high regioselectivity in the initial bromination step to avoid a mixture of isomers that would require tedious purification.

References

A Comparative Guide to the Biological Potential of 4-Bromo-3,5-difluoro-2-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of compounds derived from the synthetically versatile scaffold, 4-bromo-3,5-difluoro-2-iodoaniline. While direct experimental data on derivatives of this specific tri-halogenated aniline is emerging, we can infer its vast potential by examining structurally related compounds. This document synthesizes data from established anticancer and antimicrobial agents derived from similar halogenated anilines, offering a predictive framework for researchers in drug discovery and medicinal chemistry.

The strategic placement of three different halogens on the aniline ring makes this compound an exceptionally valuable starting material. Each halogen offers a unique handle for synthetic modification, allowing for the systematic and selective construction of diverse molecular architectures. The highly reactive iodine atom is ideal for initial cross-coupling reactions, followed by the less reactive bromine, while the fluorine atoms are typically retained to enhance the pharmacological properties of the final compounds, such as metabolic stability and binding affinity.[1]

Comparative Analysis of Biological Activity

The true potential of a scaffold is revealed by the biological activity of its derivatives. By comparing compounds derived from simpler bromo-, iodo-, and fluoro-anilines, we can project the likely therapeutic applications for derivatives of this compound.

Anticancer Activity: Targeting Kinase Pathways

Aniline derivatives are a cornerstone of modern oncology, forming the backbone of numerous kinase inhibitors.[2] The anilino-quinazoline and anilino-quinoline motifs are particularly prevalent in FDA-approved drugs that target signaling pathways critical for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4]

Recent studies have shown that the collaboration between c-SRC and EGFR kinases can lead to more aggressive tumor phenotypes.[3] This has spurred the development of dual inhibitors. Compounds derived from halogenated anilines are central to this effort. For instance, novel indole derivatives designed to be structurally similar to the third-generation EGFR inhibitor Osimertinib have demonstrated potent dual inhibitory activity against both EGFR and SRC kinases.[3] Similarly, a series of 4-anilinoquinolinylchalcone derivatives showed significant cytotoxicity against breast cancer cells, inducing apoptosis through the generation of reactive oxygen species (ROS).[5]

Table 1: Comparative Anticancer Activity of Halogenated Aniline Derivatives

Compound ClassTarget Cancer Cell LineKey Structural FeaturesReported Activity (IC₅₀)Reference
Indolin-2-one DerivativesHeLa, IMR-32, MCF-7Halogen substitution at C5 of the isatin ring10.64 - 33.62 µM[6]
Benzofuran-Indole HybridsPC9 (NSCLC)Indole group linked to a benzofuran scaffold0.32 ± 0.05 µM[4]
4-AnilinoquinolinylchalconesMDA-MB-231 (Breast)Chalcone linked to a 4-anilinoquinoline coreHigh cytotoxicity reported[5]
Novel Indole DerivativesProstate Cancer CellsDesigned based on Osimertinib scaffoldStrong cytotoxicity; 8-fold increase in caspase-3[3]

The data strongly suggests that derivatives of this compound, particularly those incorporating quinoline, indole, or chalcone moieties, would be promising candidates for novel anticancer agents, potentially as potent kinase inhibitors.

Workflow for Synthesizing a Diverse Chemical Library

The multi-halogenated nature of the starting material allows for a combinatorial approach to synthesis. The iodine and bromine atoms serve as orthogonal reaction sites for metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, enabling the introduction of a wide variety of substituents.

G cluster_0 Selective Coupling at Iodine (e.g., Sonogashira) cluster_1 Selective Coupling at Bromine (e.g., Suzuki) cluster_2 Sequential Coupling start This compound p1 Alkynyl Derivative start->p1 Pd/Cu catalyst, Terminal Alkyne p2 Aryl/Heteroaryl Derivative start->p2 Pd catalyst, Boronic Acid p3 Di-substituted Derivative p1->p3 Suzuki Coupling p2->p3 Sonogashira Coupling

Caption: Synthetic pathways from the core scaffold.

Antimicrobial Activity: A Renewed Front

The rise of drug-resistant bacteria necessitates the search for new antimicrobial agents.[7] Halogenated organic compounds have long been recognized for their bactericidal and bacteriostatic properties. A broad screening of 68 aniline derivatives against pathogenic Vibrio species identified several halogenated compounds with significant antimicrobial efficacy.[8] Notably, 3,5-difluoro-4-iodoaniline showed a Minimum Inhibitory Concentration (MIC) of 150 µg/mL.[8]

Furthermore, studies on 6-bromoindole derivatives have identified compounds with potent activity against both Gram-positive and Gram-negative bacteria, with the mechanism of action attributed to rapid membrane permeabilization and depolarization.[7]

Table 2: Comparative Antimicrobial Activity of Halogenated Aniline Derivatives

CompoundTarget OrganismActivity MetricResultReference
3,5-difluoro-4-iodoanilineVibrio harveyi / V. parahaemolyticusMIC150 µg/mL[8]
3,5-dibromoanilineVibrio harveyi / V. parahaemolyticusMIC100 µg/mL[8]
4-bromo-3-chloroanilineVibrio harveyi / V. parahaemolyticusMIC125 µg/mL[8]
6-bromoindolglyoxylamideStaphylococcus aureusMICIntrinsic Activity[7]
6-bromoindolglyoxylamidePseudomonas aeruginosaAntibiotic EnhancerPotentiation Effect[7]

These findings highlight the potential for derivatives of this compound to be developed into novel antimicrobial agents, possibly with enhanced efficacy due to the combination of different halogens.

Targeting the EGFR Signaling Pathway

Many aniline-based anticancer drugs function by inhibiting receptor tyrosine kinases like EGFR, which, when activated, triggers downstream pathways (e.g., RAS-RAF-MEK-ERK) that promote cell proliferation and survival. Blocking this initial phosphorylation event is a key therapeutic strategy.

G ligand Ligand (EGF) egfr EGFR ligand->egfr Binds & Activates ras RAS egfr->ras Phosphorylates inhibitor Aniline-Based Kinase Inhibitor inhibitor->egfr Blocks ATP Binding Site raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation Alters Gene Transcription

Caption: Inhibition of the EGFR signaling cascade.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the biological activity of novel compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from methodologies used to screen indolin-2-one derivatives against various cancer cell lines.[6] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (MIC Assay)

This protocol is based on the broth microdilution method used to evaluate aniline derivatives against bacterial strains.[8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Vibrio parahaemolyticus, Staphylococcus aureus)

  • Growth broth (e.g., Tryptic Soy Broth)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator

Procedure:

  • Compound Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum in broth and add 10 µL to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

While this compound is a relatively underexplored starting material, a comparative analysis of its structural analogues provides a compelling case for its potential in drug discovery. The unique combination of reactive sites (iodine, bromine) and pharmacologically favorable substituents (fluorine) makes it an ideal scaffold for generating libraries of novel compounds. Evidence from related aniline derivatives strongly suggests that its derivatives are prime candidates for the development of next-generation anticancer agents, particularly kinase inhibitors, and novel antimicrobials to combat resistant pathogens. The experimental frameworks provided herein offer a clear path for synthesizing and evaluating these promising new chemical entities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.